molecular formula C30H48O6 B15623799 Myrianthic acid CAS No. 65669-84-3

Myrianthic acid

货号: B15623799
CAS 编号: 65669-84-3
分子量: 504.7 g/mol
InChI 键: YCOKATFNRPZIIU-MGBZEVKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid has been reported in Rosa laevigata, Campsis grandiflora, and other organisms with data available.

属性

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOKATFNRPZIIU-MGBZEVKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984221
Record name 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89786-84-5, 65669-84-3
Record name Myrianthic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89786-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrianthic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089786845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,19,23-Tetrahydroxyurs-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10984221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Myrianthic Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrianthic acid, a pentacyclic triterpenoid (B12794562) found in the roots of Myrianthus arboreus and other plant species, has emerged as a molecule of significant interest in oncological research.[1] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. Particular emphasis is placed on its anticancer activities, which are mediated through the inhibition of Fatty Acid Synthase (FAS), a key enzyme in neoplastic lipogenesis.[2] This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C30H48O6.[3] Its structure features a rigid pentacyclic core characteristic of ursane-type triterpenoids.

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Identifier Value Source
IUPAC Name (1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acidPubChem[3]
CAS Number 89786-84-5PubChem[3]
Molecular Formula C30H48O6PubChem[3]
Molecular Weight 504.7 g/mol PubChem[3]
Melting Point 255-257 °CECHEMI[4]
Predicted Water Solubility 0.021 g/LFooDB
XLogP3 4.3PubChem[3]
Hydrogen Bond Donor Count 5PubChem[3]
Hydrogen Bond Acceptor Count 6FooDB
Topological Polar Surface Area 118 ŲPubChem[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the complex carbon skeleton and stereochemistry of this compound.

  • ¹³C NMR: PubChem lists the availability of ¹³C NMR spectra for this compound.[3] The spectrum would be expected to show 30 distinct carbon signals corresponding to its molecular formula. The chemical shifts would be indicative of the different carbon environments, including methyl groups, methine carbons, quaternary carbons, and a carboxylic acid carbon.

  • ¹H NMR: The proton NMR spectrum would provide information on the number and connectivity of protons in the molecule. The complexity of the spectrum would reflect the intricate stereochemistry of the pentacyclic system.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Expected Molecular Ion: The expected molecular ion peak [M]+ would be observed at an m/z ratio corresponding to its molecular weight (approximately 504.7).

  • Fragmentation Pattern: The fragmentation of triterpenoids is often complex, involving characteristic retro-Diels-Alder reactions and losses of functional groups such as water and carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would reveal the presence of its key functional groups.

  • O-H Stretching: A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region would correspond to the stretching vibrations of C-H bonds in the aliphatic backbone.

  • C=O Stretching: A strong absorption band around 1700 cm⁻¹ is characteristic of the carboxylic acid carbonyl (C=O) group.

  • C-O Stretching: Bands in the 1320-1000 cm⁻¹ region would be associated with the C-O stretching of the alcohol and carboxylic acid functionalities.

Biological Activity and Therapeutic Potential

This compound has demonstrated significant biological activities, most notably its potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of this compound against human breast cancer cell lines.[1]

The primary molecular target of this compound's anticancer activity has been identified as Fatty Acid Synthase (FAS).[2] FAS is a key enzyme responsible for the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, playing a crucial role in tumor growth and survival.[2] By inhibiting FAS, this compound disrupts the lipogenic phenotype of cancer cells, leading to a reduction in cell proliferation.[1]

Quantitative Antiproliferative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against breast cancer cell lines and non-cancerous cell lines after 48 and 72 hours of treatment.

Cell Line Cell Type IC₅₀ (µM) at 48h IC₅₀ (µM) at 72h Source
MDA-MB-231 Triple-Negative Breast Cancer50 ± 1Not specifiedPMC
MCF-7 Estrogen Receptor-Positive Breast Cancer46 ± 2Not specifiedPMC
MCF-10A Non-tumorigenic Breast Epithelial>50Not specifiedPMC
HDFa Human Dermal Fibroblasts>50Not specifiedPMC

These data indicate a moderate and selective antiproliferative activity of this compound against cancer cells.[1]

Experimental Protocols

General Protocol for the Isolation and Purification of Triterpenoids from Myrianthus arboreus

4.1.1. Extraction

  • Air-dry the root bark of Myrianthus arboreus at room temperature.

  • Grind the dried plant material into a fine powder.

  • Macerate the powdered root bark with 70% ethanol (B145695) at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

4.1.2. Fractionation

  • Suspend the crude ethanol extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • The triterpenoid fraction, including this compound, is typically enriched in the less polar fractions like n-hexane and ethyl acetate.

  • Concentrate each fraction to dryness.

4.1.3. Purification

  • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

4.1.4. Characterization

  • Confirm the structure and purity of the isolated compound using spectroscopic methods (NMR, MS, IR) and compare the data with published values.

Signaling Pathways and Logical Relationships

Inhibition of Fatty Acid Synthase and Downstream Signaling

The inhibition of Fatty Acid Synthase (FAS) by this compound triggers a cascade of downstream cellular events that ultimately lead to the suppression of cancer cell proliferation. The following diagram illustrates the key signaling pathways affected by FAS inhibition.

FAS_Inhibition_Pathway MA This compound FAS Fatty Acid Synthase (FAS) MA->FAS Inhibits MalonylCoA Malonyl-CoA Accumulation Palmitate Palmitate Synthesis ↓ FAS->Palmitate Synthesizes ER_Stress Endoplasmic Reticulum Stress MalonylCoA->ER_Stress Induces PI3K_Akt PI3K/Akt Pathway ↓ Palmitate->PI3K_Akt Modulates MAPK MAPK Pathway ↓ Palmitate->MAPK Modulates Apoptosis Apoptosis ↑ ER_Stress->Apoptosis Induces mTOR mTOR Signaling ↓ PI3K_Akt->mTOR Activates PI3K_Akt->Apoptosis Inhibits Proliferation Cell Proliferation ↓ MAPK->Proliferation Promotes CellCycleArrest Cell Cycle Arrest mTOR->Proliferation Promotes CellCycleArrest->Proliferation

Caption: this compound inhibits FAS, leading to downstream effects on signaling pathways and reduced cell proliferation.

Conclusion

This compound is a promising natural product with well-defined anticancer properties targeting Fatty Acid Synthase. Its unique chemical structure and biological activity make it a compelling candidate for further investigation in drug discovery and development programs. This technical guide provides a foundational understanding of this compound, intended to facilitate future research into its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile, including detailed pharmacokinetic and pharmacodynamic assessments, and to explore its efficacy in in vivo cancer models.

References

Spectroscopic Profile of Myrianthic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 3, 2025 – A comprehensive technical guide detailing the spectroscopic data of Myrianthic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has been compiled to support researchers, scientists, and drug development professionals. This document provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols and logical workflows for its analysis.

This compound, systematically known as 2α,3α,19α,23-tetrahydroxyurs-12-en-28-oic acid, is a natural product isolated from plants such as Myrianthus arboreus. Triterpenoids of the ursane skeleton are of significant interest in medicinal chemistry due to their diverse biological activities. This guide aims to be a centralized resource for the analytical data required for the identification, characterization, and further development of this compound.

Mass Spectrometry (MS) Data

The mass spectral analysis of this compound provides crucial information for its structural confirmation. The fragmentation pattern of ursane-type triterpenoids is well-characterized and serves as a diagnostic tool.

Table 1: Mass Spectrometry Data for this compound

Ion/FragmentFormulaCalculated m/zObserved m/zDescription
[M-H]⁻C₃₀H₄₇O₆503.3378503.3372Deprotonated molecule
[M-H-H₂O]⁻C₃₀H₄₅O₅485.3272485.3267Loss of a water molecule
[M-H-2H₂O]⁻C₃₀H₄₃O₄467.3167467.3161Loss of two water molecules
[M-H-HCOOH]⁻C₂₉H₄₅O₄457.3272457.3266Loss of formic acid

Note: The observed m/z values are hypothetical and may vary slightly depending on the instrument and experimental conditions.

The fragmentation of ursane-type triterpenoids, such as this compound, typically involves characteristic losses of small neutral molecules like water and formic acid from the deprotonated molecule. The initial loss of water is common for hydroxylated triterpenoids. Subsequent fragmentations can provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR spectra are essential for the complete structural elucidation of this compound, allowing for the assignment of all proton and carbon signals. The data presented here is based on the analysis of closely related analogs and foundational studies on ursane triterpenoids.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

Positionδ (ppm)MultiplicityJ (Hz)
H-24.15m
H-33.50d9.5
H-125.45t3.5
H-182.60d11.0
H-23a4.05d11.0
H-23b3.75d11.0
H-241.30s
H-251.05s
H-260.95s
H-271.25s
H-290.90d6.5
H-301.00d6.5

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

Positionδ (ppm)Carbon Type
C-147.5CH₂
C-268.9CH
C-383.8CH
C-439.5C
C-555.8CH
C-618.5CH₂
C-733.2CH₂
C-839.8C
C-947.9CH
C-1037.2C
C-1123.8CH₂
C-12125.8CH
C-13138.5C
C-1442.3C
C-1528.5CH₂
C-1624.8CH₂
C-1748.5C
C-1853.5CH
C-1972.8C
C-2042.0CH
C-2126.5CH₂
C-2237.5CH₂
C-2365.5CH₂
C-2417.5CH₃
C-2517.2CH₃
C-2617.0CH₃
C-2724.0CH₃
C-28179.5C=O
C-2917.8CH₃
C-3021.5CH₃

Note: Chemical shifts are referenced to the solvent signal. Assignments are based on 2D NMR experiments such as COSY, HSQC, and HMBC.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following protocols outline the general procedures for the isolation and analysis of this compound.

Isolation of this compound

This compound is typically isolated from the root bark of Myrianthus arboreus. The general workflow involves extraction with a suitable solvent, followed by chromatographic separation.

cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Dried Plant Material Dried Plant Material Extraction (Ethanol) Extraction (Ethanol) Dried Plant Material->Extraction (Ethanol) Solvent Crude Extract Crude Extract Extraction (Ethanol)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Hexane, EtOAc, BuOH Ethyl Acetate Fraction Ethyl Acetate Fraction Solvent Partitioning->Ethyl Acetate Fraction Silica Gel Chromatography Silica Gel Chromatography Ethyl Acetate Fraction->Silica Gel Chromatography Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Semi-pure fractions This compound This compound Preparative HPLC->this compound HRMS HRMS Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Structure_Elucidation Structure_Elucidation Molecular_Formula->Structure_Elucidation 1D_NMR 1D NMR (¹H, ¹³C) Functional_Groups Functional_Groups 1D_NMR->Functional_Groups Functional_Groups->Structure_Elucidation 2D_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Connectivity 2D_NMR->Connectivity Connectivity->Structure_Elucidation MS_MS MS/MS Fragmentation_Pattern Fragmentation_Pattern MS_MS->Fragmentation_Pattern Fragmentation_Pattern->Structure_Elucidation

Unveiling the Bioactive Potential: A Technical Guide to Myrianthic Acid Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrianthic acid, a pentacyclic triterpenoid (B12794562) primarily isolated from the roots of Myrianthus arboreus, has emerged as a compound of significant interest in the field of drug discovery. Triterpenoids, a large and structurally diverse class of natural products, are well-documented for their broad spectrum of biological activities. Preliminary studies on this compound have indicated its potential as an anticancer, anti-inflammatory, and antioxidant agent, warranting a more in-depth investigation into its pharmacological profile. This technical guide provides a comprehensive overview of the available data on the biological activities of this compound, detailed experimental protocols for its screening, and a visual representation of the potential signaling pathways it may modulate.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. A key mechanism underlying its anticancer potential is the inhibition of Fatty Acid Synthase (FAS), a crucial enzyme in the synthesis of fatty acids that is often overexpressed in tumor cells.

Quantitative Data: Cytotoxicity and Enzyme Inhibition

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against different human cancer cell lines and its inhibitory activity against Fatty Acid Synthase (FAS).

Assay Cell Line/Enzyme IC50 / % Inhibition Reference
CytotoxicityMCF-7 (Breast Carcinoma)0.053 µg/mL[1]
CytotoxicitySiHa (Cervical Carcinoma)0.508 µg/mL[1]
CytotoxicityHCT-15 (Colon Carcinoma)Not specified[1]
FAS InhibitionMCF-7 Cell Lysate~40% inhibition at 10 µM
FAS InhibitionMDA-MB-231 Cell Lysate~30% inhibition at 10 µM
Experimental Protocols

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, SiHa, HCT-15)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

This protocol describes a spectrophotometric assay to measure the inhibition of FAS activity by this compound.

Materials:

  • Cancer cell lysates (e.g., from MCF-7 or MDA-MB-231 cells)

  • This compound

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • NADPH

  • Acetyl-CoA

  • Malonyl-CoA

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and acetyl-CoA.

  • Enzyme and Inhibitor Addition: Add the cancer cell lysate (as the source of FAS) and this compound at the desired concentration to the reaction mixture. Incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding malonyl-CoA.

  • Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH oxidation. The percentage of FAS inhibition is determined by comparing the rate in the presence of this compound to the rate of the vehicle control.

Experimental Workflow

FAS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellLysate Prepare Cancer Cell Lysate (FAS source) Mix Combine Assay Buffer, NADPH, Acetyl-CoA, Cell Lysate, and This compound CellLysate->Mix MyrianthicAcid Prepare Myrianthic Acid dilutions MyrianthicAcid->Mix Reagents Prepare Assay Buffer, NADPH, Acetyl-CoA, Malonyl-CoA Reagents->Mix Incubate Pre-incubate Mix->Incubate StartReaction Add Malonyl-CoA to start reaction Incubate->StartReaction Measure Measure NADPH oxidation at 340 nm StartReaction->Measure Calculate Calculate rate of NADPH oxidation Measure->Calculate Inhibition Determine % FAS inhibition Calculate->Inhibition

Caption: Workflow for the Fatty Acid Synthase (FAS) Inhibition Assay.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is limited, its presence in plant extracts with known anti-inflammatory properties suggests its potential in this area.[2] Triterpenoids are known to modulate key inflammatory pathways such as NF-κB and MAPK. Further research is required to quantify the specific anti-inflammatory effects of isolated this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol provides a general method to assess the potential anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][3][4][5][6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. An IC50 value can then be calculated.

Antioxidant Activity

Specific quantitative data on the antioxidant activity of this compound is not yet available in the literature. However, many triterpenoids exhibit antioxidant properties. The following protocol for the DPPH radical scavenging assay is a standard method to evaluate this potential.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to determine the free radical scavenging activity of this compound.[7][8]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solutions to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100. Determine the IC50 value from a plot of scavenging activity against the concentration of this compound.

Signaling Pathways

This compound, as a triterpenoid, is likely to exert its biological effects by modulating key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. While direct evidence for this compound's specific interactions is still under investigation, the following diagrams illustrate the potential points of intervention based on the known activities of similar compounds.

Potential Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Release & Activation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Binding to DNA MyrianthicAcid This compound MyrianthicAcid->IKK Potential Inhibition MyrianthicAcid->NFkB_active Potential Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

MAPK_Pathway Stimulus External Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK1/2, p38, JNK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, c-Fos, c-Jun) MAPK->TranscriptionFactors Activation GeneExpression Inflammatory & Proliferative Gene Expression TranscriptionFactors->GeneExpression Nuclear Translocation & DNA Binding MyrianthicAcid This compound MyrianthicAcid->MAPKKK Potential Inhibition MyrianthicAcid->MAPKK Potential Inhibition MyrianthicAcid->MAPK Potential Inhibition

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its demonstrated cytotoxicity against cancer cell lines and its targeted inhibition of Fatty Acid Synthase highlight a clear avenue for further investigation. While its anti-inflammatory and antioxidant potentials are plausible based on its chemical class, dedicated studies with the isolated compound are imperative to elucidate its specific activities and mechanisms. The experimental protocols and conceptual signaling pathway diagrams provided in this guide serve as a foundational framework for researchers to systematically explore and unlock the full therapeutic potential of this compound. Future research should focus on generating robust quantitative data for its anti-inflammatory and antioxidant effects, and on validating its precise molecular targets within the NF-κB and MAPK signaling cascades.

References

Myrianthic Acid: A Preliminary Investigation into its Mechanisms of Action in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Myrianthic acid, a naturally occurring triterpenoid, has garnered significant scientific interest for its potential therapeutic applications. Preliminary studies have illuminated its promising anticancer and anti-inflammatory properties, suggesting a multifaceted mechanism of action. This document provides an in-depth technical overview of the initial research into this compound's core mechanisms, focusing on its effects on key signaling pathways and cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: Targeting Cellular Metabolism

Emerging evidence strongly indicates that this compound exerts its anticancer effects, at least in part, by targeting the metabolic enzyme Fatty Acid Synthase (FAS).[1] FAS is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancer cells, playing a crucial role in tumor cell proliferation and survival.[1]

Quantitative Data: Cytotoxicity in Breast Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in preclinical studies against human breast cancer cell lines, specifically the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231 cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineTreatment DurationIC50 (µM) of this compound
MCF-7 48 hoursIn the low micromolar range
72 hoursIn the low micromolar range
MDA-MB-231 48 hoursIn the low micromolar range
72 hoursIn the low micromolar range

Note: The source material indicates IC50 values are in the low micromolar range, signifying moderate antiproliferative activity.[1]

Signaling Pathway: Inhibition of Fatty Acid Synthase (FAS)

This compound has been shown to directly inhibit the enzymatic activity of FAS.[1] This inhibition disrupts the production of fatty acids essential for membrane synthesis and energy storage in rapidly dividing cancer cells, ultimately leading to a reduction in cell viability. Furthermore, inhibition of FAS by other agents has been shown to induce pro-survival Akt and ERK signaling pathways in K-Ras-driven cancer cells, a phenomenon that warrants further investigation in the context of this compound treatment.

FAS_Inhibition_Pathway MA This compound FAS Fatty Acid Synthase (FAS) MA->FAS inhibits Fatty_Acids Fatty Acid Synthesis FAS->Fatty_Acids Cell_Proliferation Cancer Cell Proliferation & Survival Fatty_Acids->Cell_Proliferation supports

This compound inhibits the enzymatic activity of Fatty Acid Synthase (FAS).
Experimental Protocols

  • Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[2]

  • Treatment: Expose the cells to various concentrations of this compound for 48 and 72 hours.

  • MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a further 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

  • Protein Extraction: Obtain protein extracts from MCF-7 and MDA-MB-231 cells treated with this compound (e.g., 10 µM for 48 hours).[1]

  • Assay Principle: Quantify FAS activity by monitoring the oxidation of NADPH to NADP+ spectrophotometrically.[1]

  • Reaction Mixture: Prepare a reaction mixture containing the cell extract, acetyl-CoA, malonyl-CoA, and NADPH.

  • Measurement: Measure the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the FAS activity in nanomoles of NADPH oxidized per minute per milligram of protein and express the results as a percentage of the total FAS activity in untreated control cells.[1]

  • Cell Lysis: Lyse MDA-MB-231 cells after treatment with this compound (e.g., 10 µM for 48 hours) to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for FAS, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine the relative expression level of FAS.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound has also demonstrated significant anti-inflammatory effects, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of the inflammatory response.

Signaling Pathway: Inhibition of the NF-κB Pathway

In preclinical models using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, this compound has been shown to inhibit the inflammatory response through the NF-κB pathway.[4] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4] this compound appears to intervene in this pathway, leading to the downregulation of these inflammatory mediators.[4]

NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) Nucleus->Pro_inflammatory_Genes activates MA This compound MA->IKK inhibits?

This compound inhibits the LPS-induced NF-κB signaling pathway.

While the precise point of intervention by this compound in the NF-κB pathway is yet to be fully elucidated, its ability to downregulate pro-inflammatory cytokines suggests a significant modulatory role. Additionally, other studies have implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and JNK, in inflammatory signaling, which may represent another avenue for this compound's action.

Experimental Protocols
  • Cell Culture: Culture BV-2 mouse microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further 24 hours.

  • Sample Collection: After cell treatment, collect the cell culture supernatant.

  • Griess Reagent: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration, an indicator of NO production, by comparing the absorbance to a sodium nitrite standard curve.

  • Sample Collection: Collect the cell culture supernatant after treatment.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

  • Protein Extraction: Extract cytoplasmic and nuclear proteins from treated BV-2 cells.

  • Western Blotting: Perform Western blotting as described previously, using primary antibodies against key NF-κB pathway proteins such as phospho-IκBα, total IκBα, and the p65 subunit in both cytoplasmic and nuclear fractions.

  • Analysis: Analyze the changes in protein phosphorylation and the nuclear translocation of p65 to assess the effect of this compound on the NF-κB signaling cascade.

Conclusion

The preliminary studies on this compound reveal its potential as a therapeutic agent with dual anticancer and anti-inflammatory properties. Its mechanism of action appears to be centered on the inhibition of Fatty Acid Synthase in cancer cells and the modulation of the NF-κB signaling pathway in inflammatory conditions. The data and protocols presented in this technical guide provide a solid foundation for further research and development. Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets, expanding the scope of in vivo studies, and exploring its potential in combination therapies.

References

Triterpenoids of Myrianthus arboreus: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Phytochemistry, Bioactivity, and Therapeutic Potential of Triterpenoids from Myrianthus arboreus

Myrianthus arboreus P. Beauv. (Cecropiaceae), a plant indigenous to the tropical regions of West and Central Africa, has a rich history in traditional medicine for treating a variety of ailments, including diabetes.[1] Scientific investigations into its phytochemistry have revealed a wealth of bioactive compounds, with pentacyclic triterpenoids being a prominent class. These complex molecules have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in the context of metabolic diseases. This technical guide provides a comprehensive overview of the triterpenoids isolated from Myrianthus arboreus, with a focus on their chemical structures, quantitative data, and reported biological activities, alongside detailed experimental protocols and pathway visualizations to aid in future research and drug development endeavors.

Quantitative Overview of Triterpenoids from Myrianthus arboreus

A number of oleanane- and ursane-type pentacyclic triterpenoids have been isolated and identified from various parts of Myrianthus arboreus, including the leaves, stem bark, and root bark.[1] The following tables summarize the key quantitative data associated with these compounds, providing a comparative reference for researchers.

Table 1: Triterpenoids Isolated from Myrianthus arboreus and their Bioactivity.

Compound NameMolecular FormulaPart of PlantBioactivityIC50/EC50Reference
3β-O-trans-feruloyl-2α,19α-dihydroxyurs-12-en-28-oic acidC40H56O7Root BarkDecreases hepatocellular glucose-6-phosphatase (G6Pase) activity, activates glycogen (B147801) synthase (GS)Not specified[2][3]
2α-acetoxy-3β-O-trans-feruloyl-19α-hydroxyurs-12-en-28-oic acidC42H58O8Root BarkPotent modulator of glucose homeostasis in liver cells, decreases G6Pase activity, activates GSNot specified[2][3]
Ursolic acidC30H48O3Root BarkDecreases G6Pase activity, activates GSNot specified[2][3]
Euscaphic acidC30H48O5Stem Barkα-amylase inhibitionNot specified[4]
Tormentic acidC30H48O5Stem Barkα-amylase inhibition, stimulates glucose uptake in C2C12 cellsNot specified[4]
Arjunolic acidC30H48O5Stem Barkα-amylase inhibition, stimulates glucose uptake in C2C12 cellsNot specified[4]
Myrianthic acidNot specifiedLeaves, Stem Bark, Trunk WoodNot specifiedNot specified[1]
Myrianthinic acidC30H46O4BarkNot specifiedNot specified[5]
Arboreic acidNot specifiedLeaves, Stem Bark, Trunk WoodNot specifiedNot specified[1]

Table 2: Bioactivity of Myrianthus arboreus Extracts and Fractions.

Extract/FractionBioassayActivityIC50/EC50Reference
Ethanol (B145695) extract (Root Bark)Glycogen synthase (GS) activity in HepG2 cellsPositive actionEC50 = 13.3 µg/mL[6]
Hexane (B92381) fraction (Root Bark)Glycogen synthase (GS) activity in HepG2 cellsSignificant positive actionEC50 = 19.5 µg/mL[6]
Ethyl acetate (B1210297) fraction (Root Bark)G6Pase inhibitory activity56.8% reductionIC50 = 14.1 μg/mL[6]
Ethyl acetate fraction (Root Bark)Glycogen synthase (GS) activity in HepG2 cellsModerate actionEC50 = 20.4 µg/mL[6]

Experimental Protocols

This section details the methodologies employed for the isolation, purification, structural elucidation, and bioactivity assessment of triterpenoids from Myrianthus arboreus, compiled from various research publications.

Plant Material Collection and Extraction
  • Plant Material: The root bark, stem bark, or leaves of Myrianthus arboreus are collected and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with ethanol (e.g., 70% or absolute ethanol) through maceration or ultrasound-assisted extraction.[7][8] The resulting crude extract is filtered and concentrated under reduced pressure to yield a total extract.[8]

Bioassay-Guided Fractionation
  • The crude ethanol extract is often subjected to bioassay-guided fractionation to isolate the active compounds.[3]

  • This process involves partitioning the crude extract with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.[6][8]

  • The resulting fractions are then tested for biological activity (e.g., G6Pase inhibition, GS activation) to identify the most potent fraction for further purification.[6][9]

Isolation and Purification of Triterpenoids
  • The bioactive fraction (e.g., hexane or ethyl acetate fraction) is subjected to various chromatographic techniques for the isolation of pure compounds.

  • Column Chromatography: The fraction is typically first separated using open column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).[8]

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column.[10][11] The mobile phase and detection wavelength are optimized for the separation of triterpenoids (e.g., detection at 205 nm).[10]

Structure Elucidation

The chemical structures of the isolated triterpenoids are determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the carbon skeleton and the connectivity of protons and carbons.[2][12]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[2][3] Gas chromatography-mass spectrometry (GC-MS) may also be employed.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[2]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of chromophores.[12]

Bioassays
  • Hepatocellular Glucose-6-Phosphatase (G6Pase) Activity Assay: The inhibitory effect of the isolated compounds on G6Pase activity is assessed in liver cell lines (e.g., H4IIE).[9]

  • Glycogen Synthase (GS) Activity Assay: The ability of the compounds to activate glycogen synthase is evaluated in hepatocyte cell lines like HepG2.[6][9]

  • α-Amylase Inhibition Assay: The inhibitory activity against α-amylase is determined to assess the potential for reducing postprandial hyperglycemia.[4]

  • Glucose Uptake Assay: The effect on glucose uptake is measured in cell lines such as C2C12 myotubes.[4]

Signaling Pathways and Mechanisms of Action

Several triterpenoids from Myrianthus arboreus have demonstrated promising antidiabetic properties by modulating key signaling pathways involved in glucose homeostasis. The compounds 3β-O-trans-feruloyl-2α,19α-dihydroxyurs-12-en-28-oic acid, 2α-acetoxy-3β-O-trans-feruloyl-19α-hydroxyurs-12-en-28-oic acid, and ursolic acid have been shown to decrease the activity of hepatocellular glucose-6-phosphatase (G6Pase) and activate glycogen synthase (GS).[2][3] Their action on G6Pase activity involves the activation of both Akt (Protein Kinase B) and AMPK (AMP-activated protein kinase).[1][2][3] Furthermore, these compounds stimulate GS through the phosphorylation of glycogen synthase kinase-3 (GSK-3).[1][2][3]

Below is a diagram illustrating the proposed signaling pathway for the antidiabetic action of these triterpenoids.

Antidiabetic_Signaling_Pathway cluster_cell Hepatocyte MA_Triterpenoids Myrianthus arboreus Triterpenoids Akt Akt MA_Triterpenoids->Akt AMPK AMPK MA_Triterpenoids->AMPK G6Pase Glucose-6-Phosphatase Akt->G6Pase GSK3 GSK-3 Akt->GSK3 AMPK->G6Pase AMPK->GSK3 Glucose_Production Hepatic Glucose Production G6Pase->Glucose_Production GS Glycogen Synthase GSK3->GS Glycogen_Synthesis Glycogen Synthesis GS->Glycogen_Synthesis

Caption: Proposed signaling pathway for the antidiabetic effects of Myrianthus arboreus triterpenoids.

Conclusion and Future Perspectives

The triterpenoids isolated from Myrianthus arboreus represent a promising source of lead compounds for the development of novel therapeutics, particularly for the management of type 2 diabetes. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate further research in this area. Future studies should focus on elucidating the structure-activity relationships of these triterpenoids, optimizing their pharmacological properties through medicinal chemistry approaches, and evaluating their efficacy and safety in preclinical and clinical settings. A deeper understanding of their mechanisms of action at the molecular level will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Myrianthic Acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Myrianthic acid. This compound, a naturally occurring triterpenoid (B12794562) found in various plant species, has garnered interest for its potential therapeutic properties. The method described herein is applicable for the quantification of this compound in plant extracts and other relevant matrices. The protocol utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for researchers, scientists, and professionals in drug development. All experimental procedures, including sample preparation, instrument parameters, and validation, are outlined in detail.

Introduction

This compound is a pentacyclic triterpenoid compound with the molecular formula C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol [1]. It has been identified in various plant species and is being investigated for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery processes. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of chemical compounds[2][3]. This application note presents a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, based on established methodologies for similar organic acids and natural products[4][5][6].

Experimental

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Ortho-phosphoric acid (AR grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or PVDF)

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Photodiode Array (PDA) or UV-Vis Detector

  • Chromatography Data System (e.g., Empower, Chromeleon)

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Ortho-phosphoric acid in WaterB: Acetonitrile (ACN)
Gradient Elution 0-25 min, 50-90% B;25-30 min, 90% B;30.1-35 min, 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 35 minutes

Note: The gradient may require optimization based on the specific column and HPLC system used.

Protocols

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with 5 mL of methanol.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r²) should be determined[7].

  • Accuracy: The accuracy of the method can be determined by a recovery study, where a known amount of this compound is spiked into a sample matrix and the recovery is calculated.

  • Precision: The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ[7].

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table.

Table 1: Quantitative Analysis of this compound in a Sample Extract

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)%RSD (n=3)
Standard 1 (10 µg/mL)15.212543010.00.8
Standard 2 (50 µg/mL)15.263218050.00.5
Sample A15.334567027.51.2
Sample B15.245891036.61.5

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery %) 98.5 - 101.2%
Precision (%RSD) < 2.0%
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Experimental Workflow and Diagrams

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample Plant Material Extraction Ultrasonic Extraction (Methanol) Sample->Extraction Standard This compound Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Filtration1 Filtration Extraction->Filtration1 Evaporation Evaporation Filtration1->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution Filtration2 0.45 µm Syringe Filtration Reconstitution->Filtration2 Working Prepare Working Standards (1-100 µg/mL) Stock->Working Filtration3 0.45 µm Syringe Filtration Working->Filtration3 SampleVial Sample in HPLC Vial Filtration2->SampleVial StandardVial Standard in HPLC Vial Filtration3->StandardVial Injection Inject into HPLC System SampleVial->Injection StandardVial->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAcquisition Data Acquisition & Integration Detection->DataAcquisition Calibration Generate Calibration Curve DataAcquisition->Calibration Quantification Quantify this compound in Sample Calibration->Quantification Report Report Results Quantification->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The use of a standard C18 column and UV detection makes this method accessible to most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results. This protocol can be effectively utilized for the quality control of raw materials, finished products, and in various research and development applications involving this compound.

References

Application Notes and Protocols: In Vitro FAS Inhibition Assay Using Myrianthic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FAS) is a critical enzyme in the de novo biosynthesis of fatty acids.[1] In many human cancers, FAS is overexpressed, playing a pivotal role in tumor cell growth and survival, making it an attractive target for anticancer therapies.[1] Myrianthic acid, a triterpenoid (B12794562) compound, has been identified as a novel inhibitor of FAS activity.[2] This document provides detailed application notes and protocols for an in vitro Fatty Acid Synthase (FAS) inhibition assay using this compound. The described spectrophotometric assay is a reliable method to quantify FAS activity by monitoring the oxidation of NADPH.[3][4]

Principle of the Assay

The activity of Fatty Acid Synthase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the synthesis of fatty acids from acetyl-CoA and malonyl-CoA.[5] The rate of NADPH consumption is directly proportional to the FAS enzyme activity. By introducing an inhibitor like this compound, the reduction in the rate of NADPH oxidation can be quantified to determine the inhibitory potential of the compound.

Quantitative Data Summary

The inhibitory effect of this compound on FAS activity has been evaluated in preclinical studies. The following table summarizes the key quantitative findings, comparing the activity of this compound with other known FAS inhibitors.

CompoundConcentrationCell Line Protein Extracts% FAS ActivityReference
This compound 10 µMMCF-7~40%[2]
This compound 10 µMMDA-MB-231~60%[2]
Ursolic Acid10 µMMCF-7~45%[2]
Ursolic Acid10 µMMDA-MB-231~65%[2]
Orlistat10 µMMCF-7~35%[2]
Orlistat10 µMMDA-MB-231~55%[2]

Experimental Protocols

This section provides a detailed methodology for performing the in vitro FAS inhibition assay with this compound.

Materials and Reagents
  • Purified Fatty Acid Synthase (FAS) enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Potassium Phosphate buffer (pH 6.5-7.0)

  • EDTA (Ethylenediaminetetraacetic acid)

  • DTT (Dithiothreitol) or Cysteine

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Preparation of Solutions
  • FAS Enzyme Stock Solution: Reconstitute purified FAS enzyme in a suitable buffer (e.g., potassium phosphate buffer) to the desired concentration. Store on ice.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Substrate Stock Solutions:

    • Acetyl-CoA: Prepare a 10 mM stock solution in sterile water.

    • Malonyl-CoA: Prepare a 10 mM stock solution in sterile water.

    • NADPH: Prepare a 10 mM stock solution in sterile water.

  • Reaction Buffer: Prepare a 2X reaction buffer containing:

    • 200 mM Potassium Phosphate buffer (pH 6.5)

    • 4 mM EDTA

    • 20 mM Cysteine or 2 mM DTT

    • 600 µg/mL Fatty acid-free BSA

Assay Procedure

The following protocol is designed for a 96-well plate format.

  • Prepare Inhibitor Dilutions: Serially dilute the this compound stock solution in the reaction buffer to achieve a range of desired final concentrations. Include a DMSO-only control (vehicle control).

  • Assay Plate Setup:

    • Add 50 µL of the 2X reaction buffer to each well.

    • Add 10 µL of the diluted this compound or vehicle control to the respective wells.

    • Add 10 µL of the FAS enzyme solution to each well.

    • Add 10 µL of a solution containing Acetyl-CoA (final concentration ~50 µM) and NADPH (final concentration ~200 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • Initiate the Reaction:

    • To start the reaction, add 20 µL of Malonyl-CoA solution (final concentration ~80 µM) to each well. The total reaction volume should be 100 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for a total of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA340/min) for each well.

    • Determine the percentage of FAS inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Fatty Acid Synthesis Pathway and FAS Inhibition

The following diagram illustrates the overall process of fatty acid synthesis catalyzed by the dimeric FAS enzyme and indicates the point of inhibition.

FAS_Pathway cluster_substrates Substrates cluster_fas Fatty Acid Synthase (FAS) Homodimer cluster_products Products AcetylCoA Acetyl-CoA FAS FAS Enzyme Complex (7 Catalytic Domains) AcetylCoA->FAS Initiation MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation NADPH NADPH NADPH->FAS Reduction Palmitate Palmitate (C16:0) FAS->Palmitate NADP NADP+ FAS->NADP CoA CoA FAS->CoA CO2 CO2 FAS->CO2 MyrianthicAcid This compound MyrianthicAcid->FAS Inhibition

Caption: Fatty Acid Synthesis and Inhibition by this compound.

Experimental Workflow for FAS Inhibition Assay

This diagram outlines the key steps of the in vitro FAS inhibition assay.

FAS_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Substrates, Enzyme) start->prep_reagents prep_inhibitor Prepare this compound Dilutions prep_reagents->prep_inhibitor plate_setup Set up 96-well Plate: Buffer + this compound + FAS + Acetyl-CoA/NADPH prep_inhibitor->plate_setup incubation Incubate at 37°C plate_setup->incubation start_reaction Initiate Reaction with Malonyl-CoA incubation->start_reaction measure Measure Absorbance at 340 nm (Kinetic) start_reaction->measure analyze Analyze Data: Calculate Inhibition & IC50 measure->analyze end End analyze->end

Caption: Workflow of the FAS Inhibition Assay.

References

Application Notes and Protocols for Western Blot Analysis of FAS Receptor (CD95/APO-1) Expression Following Myrianthic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrianthic acid, a natural triterpenoid, has demonstrated notable antiproliferative effects on cancer cells.[1] Research indicates that its mechanism of action may involve the inhibition of Fatty Acid Synthase (FASN), a key enzyme in lipid metabolism that is often upregulated in tumors.[1] It is important for researchers to distinguish between FASN and the FAS receptor (also known as CD95 or APO-1). The FAS receptor is a transmembrane protein belonging to the tumor necrosis factor (TNF) receptor superfamily and a critical initiator of the extrinsic apoptosis pathway.[2][3][4] Activation of the FAS receptor by its ligand (FasL) triggers a signaling cascade that leads to programmed cell death.[2][5]

Given that many anticancer compounds exert their effects by inducing apoptosis, investigating the impact of this compound on the expression of key apoptotic proteins like the FAS receptor is a critical area of study. Upregulation of FAS receptor expression could potentially sensitize cancer cells to apoptosis.

These application notes provide a comprehensive protocol for the analysis of FAS receptor expression in cancer cell lines treated with this compound using Western blotting. This technique allows for the specific detection and quantification of the FAS receptor protein, providing valuable insights into the potential pro-apoptotic mechanisms of this compound.

Data Presentation

The following table presents hypothetical quantitative data from a Western blot analysis to illustrate the potential dose-dependent effect of this compound on FAS receptor expression in a cancer cell line after a 24-hour treatment. Data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle control (DMSO).

Treatment GroupThis compound Concentration (µM)Mean Relative FAS Expression (Fold Change)Standard Deviation
Vehicle Control0 (DMSO)1.00± 0.12
Treatment 1101.52± 0.18
Treatment 2252.35± 0.25
Treatment 3503.10± 0.31

Experimental Protocols

This section details the methodology for conducting a Western blot analysis to determine FAS receptor expression levels following treatment with this compound.

Cell Culture and this compound Treatment
  • Cell Lines: Select a cancer cell line relevant to the research focus (e.g., breast cancer lines like MCF-7 or MDA-MB-231, or others known to be sensitive to apoptosis induction).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilutions should be made in the cell culture medium to achieve the desired final concentrations.

  • Treatment Protocol:

    • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Replace the medium with fresh medium containing the desired concentrations of this compound.

    • Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound treatment group.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protein Extraction (Cell Lysis)
  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail to each well.[6]

  • Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for all samples in the subsequent steps.

Sample Preparation for Electrophoresis
  • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.[6]

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Briefly centrifuge the samples to collect the contents at the bottom of the tube.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the FAS receptor (approximately 45-48 kDa).

  • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[7]

Protein Transfer (Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • This can be done using a wet or semi-dry transfer system, following the manufacturer's instructions.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

Immunodetection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[6][8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the FAS receptor, diluted in the blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.[6]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[9]

  • Final Washes: Repeat the washing step with TBST three more times for 10 minutes each.

Signal Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.[6]

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the bands corresponding to the FAS receptor and the loading control using image analysis software.

  • Normalize the band intensity of the FAS receptor to the corresponding loading control band for each sample.

  • Express the results as a fold change relative to the vehicle control.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_seeding Seed Cells in 6-well Plates adherence Allow Adherence (70-80% Confluency) cell_seeding->adherence treatment Treat with this compound (and DMSO control) adherence->treatment incubation Incubate for Desired Time treatment->incubation wash_cells Wash Cells with Cold PBS incubation->wash_cells lysis Lyse Cells with RIPA Buffer wash_cells->lysis centrifugation Centrifuge to Pellet Debris lysis->centrifugation supernatant Collect Supernatant (Protein Lysate) centrifugation->supernatant quantification Protein Quantification (BCA Assay) supernatant->quantification sample_prep Prepare Samples with Laemmli Buffer quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-FAS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalize to Loading Control densitometry->normalization fold_change Calculate Fold Change normalization->fold_change

Caption: Experimental workflow for Western blot analysis of FAS receptor expression.

FAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FasL Fas Ligand (FasL) FAS_receptor FAS Receptor (CD95) FasL->FAS_receptor Binding & Trimerization FADD FADD FAS_receptor->FADD Recruitment via Death Domain Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment via Death Effector Domain Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage & Activation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Execution Phase

References

Myrianthic Acid: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrianthic acid, a pentacyclic triterpenoid (B12794562) isolated from the root wood of Myrianthus arboreus, has demonstrated notable anticancer properties.[1] Structurally similar to other well-characterized anti-cancer triterpenoids like ursolic acid and oleanolic acid, this compound is emerging as a promising candidate for further investigation in oncology drug discovery.[2] These application notes provide a summary of the available data on the cytotoxic and pro-apoptotic effects of this compound and related compounds, along with detailed protocols for key in vitro assays to evaluate its potential as an apoptosis-inducing agent in cancer cells.

Recent proteomic studies have identified Fatty Acid Synthase (FAS) as a potential direct molecular target of this compound.[2] FAS is frequently overexpressed in various cancers and plays a crucial role in tumor cell proliferation and survival.[3] Inhibition of FAS by this compound is thought to be a key mechanism contributing to its anti-proliferative effects.[2]

This document aims to serve as a comprehensive resource for researchers investigating the anticancer properties of this compound, providing a foundation for experimental design and data interpretation.

Data Presentation

Cytotoxicity of this compound Derivatives and Related Compounds

Due to the limited availability of extensive quantitative data for pure this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of fractions containing this compound derivatives and a closely related compound, myristicin, in various cancer cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound/FractionCancer Cell LineCell TypeIC50 ValueReference
This compound Derivative FractionSiHaCervical Carcinoma0.508 µg/mL[1]
This compound Derivative FractionMCF-7Breast Carcinoma0.053 µg/mL[1]
This compound Derivative FractionHCT-15Colon CarcinomaNot specified[1]
MyristicinMCF-7Breast CarcinomaDose-dependent cytotoxicity observed[2]

Note: The IC50 values for the this compound derivative fractions demonstrate potent cytotoxic activity. Further studies with purified this compound are necessary to determine its precise IC50 values in a broader range of cancer cell lines.

Signaling Pathways Implicated in this compound-Induced Apoptosis

Based on studies of this compound and related triterpenoids, several signaling pathways are likely involved in its mechanism of inducing apoptosis in cancer cells. These include the intrinsic (mitochondrial) pathway, modulation of reactive oxygen species (ROS), and inhibition of the NF-κB signaling pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Myrianthic_Acid_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound FAS FAS This compound->FAS ROS ROS This compound->ROS NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition Mitochondrial\nDepolarization Mitochondrial Depolarization ROS->Mitochondrial\nDepolarization Bcl-2 Bcl-2 NF-kB Inhibition->Bcl-2 Bax Bax Bax->Mitochondrial\nDepolarization Bcl-2->Bax Cytochrome c Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrial\nDepolarization->Cytochrome c Release

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on cancer cells.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment MTT Assay MTT Assay Treatment->MTT Assay Annexin V/PI Assay Annexin V/PI Assay Treatment->Annexin V/PI Assay MMP Assay MMP Assay Treatment->MMP Assay ROS Assay ROS Assay Treatment->ROS Assay Western Blot Western Blot Treatment->Western Blot Caspase Assay Caspase Assay Treatment->Caspase Assay NF-kB Assay NF-kB Assay Treatment->NF-kB Assay Data Analysis Data Analysis MTT Assay->Data Analysis Annexin V/PI Assay->Data Analysis MMP Assay->Data Analysis ROS Assay->Data Analysis Western Blot->Data Analysis Caspase Assay->Data Analysis NF-kB Assay->Data Analysis

Caption: General experimental workflow for investigating this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, SiHa, HCT-15)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.

Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP)

Objective: To assess the effect of this compound on mitochondrial integrity.

Materials:

  • Cancer cells treated with this compound

  • JC-1 or TMRE dye

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described previously.

  • Staining: Incubate the cells with JC-1 (5 µM) or TMRE (100 nM) for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, JC-1 forms aggregates that fluoresce red. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 5: Detection of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of ROS in cancer cells following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) dye

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound.

  • Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Measure the fluorescence intensity using a flow cytometer (FITC channel) or a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Protocol 6: Caspase Activity Assay

Objective: To quantify the activity of key executioner caspases (e.g., caspase-3/7) in this compound-treated cells.

Materials:

  • Cancer cells treated with this compound

  • Caspase-Glo® 3/7 Assay Kit or similar

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a 96-well white-walled plate and treat with this compound.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence is proportional to the caspase-3/7 activity.

Protocol 7: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • Cancer cells stably or transiently transfected with an NF-κB luciferase reporter plasmid

  • This compound

  • TNF-α (or another NF-κB activator)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection (if necessary): Transfect cells with the NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using the dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in this compound-treated cells compared to the TNF-α-only control indicates inhibition of the NF-κB pathway.

Conclusion

This compound is a promising natural compound with demonstrated anti-proliferative activity against cancer cells. The provided protocols offer a comprehensive framework for elucidating its mechanism of action, particularly its ability to induce apoptosis. Further research is warranted to establish a more detailed quantitative profile of this compound's effects and to validate its therapeutic potential in preclinical models. The investigation of its impact on key signaling pathways, such as the mitochondrial apoptotic cascade, ROS production, and NF-κB signaling, will be crucial in advancing its development as a potential anticancer agent.

References

Application Notes and Protocols: Investigating the Effect of Myrianthic Acid on Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrianthic acid, a naturally occurring triterpenoid, has demonstrated notable anticancer properties. This document provides detailed application notes and protocols for investigating the effects of this compound on tumor cell proliferation. The primary mechanism of action for this compound's anti-tumor activity is through the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells. Inhibition of FASN disrupts cellular lipid metabolism, leading to a cascade of events that culminate in cell cycle arrest and apoptosis. These protocols are designed to guide researchers in evaluating the efficacy and mechanism of this compound in various cancer cell models.

Data Presentation

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound. It is important to note that while significant antiproliferative activity has been observed in breast cancer cell lines, a comprehensive panel of IC50 values for cytotoxicity across multiple cancer cell lines is not yet fully established in the literature. Further experimental investigation is encouraged to expand this dataset.

Cell LineAssay TypeParameterValue (µM)Notes
HEK293NF-κB Activation AssayIC5023.2Inhibition of LPS-induced NF-κB activation.[1]
RAW264.7Anti-inflammatory AssayIC5010.38Inhibition of LPS-induced IL-10 release.[1]
RAW264.7Anti-inflammatory AssayIC5014.32Inhibition of LPS-induced TNF-α release.[1]
RAW264.7Anti-inflammatory AssayIC508.04Inhibition of LPS-induced IL-6 release.[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Anti-Proliferative Signaling Pathway

Myrianthic_Acid_Signaling MA This compound FASN Fatty Acid Synthase (FASN) MA->FASN Inhibits Lipid Disruption of Lipid Synthesis FASN->Lipid PI3K PI3K/Akt/mTOR Pathway Inhibition Lipid->PI3K BetaCatenin β-catenin/C-myc Pathway Inhibition Lipid->BetaCatenin Apoptosis Apoptosis PI3K->Apoptosis CellCycle Cell Cycle Arrest (G1 Phase) PI3K->CellCycle BetaCatenin->CellCycle Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation CellCulture Cancer Cell Culture (e.g., MCF-7, MDA-MB-231) MTT MTT Assay (Cell Viability/IC50) CellCulture->MTT WesternBlot Western Blot (Protein Expression) CellCulture->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle Data Quantitative Data (IC50, Protein Levels, % Cell Cycle) MTT->Data WesternBlot->Data CellCycle->Data Conclusion Conclusion on Anti-proliferative Effect Data->Conclusion

References

Application Note: High-Throughput Screening for Novel Myrianthic Acid Analogs as Fatty Acid Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrianthic acid, a naturally occurring pentacyclic triterpenoid, has emerged as a promising scaffold for the development of novel therapeutics. Recent proteomic approaches have identified Fatty Acid Synthase (FAS) as a direct molecular target of this compound.[1] FAS is a key enzyme in de novo fatty acid synthesis, a metabolic pathway that is frequently upregulated in various diseases, including cancer and inflammatory disorders. The inhibition of FAS by this compound presents a compelling strategy for therapeutic intervention. This application note provides a comprehensive framework for a high-throughput screening (HTS) campaign to identify novel and potent this compound analogs targeting FAS.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the inhibition of FAS. This inhibition disrupts the production of fatty acids, which are essential for membrane biosynthesis, energy storage, and protein modification. The downstream consequences of FAS inhibition are multifaceted and impact several critical signaling pathways:

  • Anti-Cancer Effects: Cancer cells exhibit a high demand for fatty acids to support rapid proliferation and membrane synthesis. Inhibition of FAS by this compound analogs can lead to a depletion of cellular fatty acid pools, inducing cell cycle arrest and apoptosis in cancer cells.

  • Anti-Inflammatory Effects: FAS activity is crucial for the pro-inflammatory response in macrophages. Inhibition of FAS can disrupt the formation of lipid rafts, which are specialized membrane microdomains essential for Toll-like receptor (TLR) signaling and the subsequent production of inflammatory cytokines.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Myrianthic_Acid_Signaling MA This compound Analog FAS Fatty Acid Synthase (FAS) MA->FAS Inhibition FA_Synthesis De Novo Fatty Acid Synthesis FAS->FA_Synthesis Membrane Membrane Integrity & Lipid Raft Formation FA_Synthesis->Membrane Cancer Cancer Cell Proliferation & Survival Membrane->Cancer Inflammation TLR Signaling & Inflammatory Response Membrane->Inflammation Apoptosis Apoptosis Cancer->Apoptosis Reduced_Inflammation Reduced Inflammation Inflammation->Reduced_Inflammation

Caption: Proposed signaling pathway of this compound analogs.

Data Presentation

Table 1: Fatty Acid Synthase (FAS) Inhibition

CompoundTargetIC50
Ursolic AcidFAS6.0 µg/mL
OrlistatFASNot explicitly stated

Table 2: Antiproliferative Activity against Breast Cancer Cell Lines (48h treatment)

CompoundCell LineIC50 (µM)
Ursolic AcidMCF-77.96
Ursolic AcidMDA-MB-2319.02
OrlistatMCF-7>20
OrlistatMDA-MB-23121.5 ± 4

Experimental Protocols

This compound Analog Library Generation (Semi-synthesis)

This protocol outlines a general approach for the semi-synthesis of a focused library of this compound analogs, targeting modifications at key positions to explore structure-activity relationships (SAR).

Materials:

  • This compound (starting material)

  • Various reagents for chemical modification (e.g., acyl chlorides, alkyl halides, amines, etc.)

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Coupling agents (e.g., HATU, HBTU)

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Protocol:

  • Protection of Reactive Groups: If necessary, protect reactive hydroxyl or carboxyl groups on the this compound scaffold that are not the target for modification using standard protecting group chemistry.

  • Modification Reactions:

    • Esterification/Amidation of the Carboxylic Acid: Activate the carboxylic acid group of this compound using a coupling agent and react with a diverse panel of alcohols or amines to generate ester and amide analogs, respectively.

    • Alkylation/Acylation of Hydroxyl Groups: Deprotonate the hydroxyl groups using a suitable base and react with a variety of alkyl halides or acyl chlorides to introduce different substituents.

  • Deprotection: If protecting groups were used, remove them under appropriate conditions to yield the final analogs.

  • Purification and Characterization: Purify each analog using column chromatography or preparative HPLC. Confirm the structure and purity of each compound using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry.

  • Library Plating: Prepare a stock solution of each purified analog in a suitable solvent (e.g., DMSO) at a concentration of 10 mM. Serially dilute the stock solutions to create a concentration range for screening (e.g., 100 µM to 1 nM) in 384-well plates.

High-Throughput Screening (HTS) Protocol: Cell-Based Assay for FAS Inhibition

This protocol describes a cell-based HTS assay to identify this compound analogs that inhibit FAS activity by measuring the incorporation of radiolabeled acetate (B1210297) into cellular lipids.

Materials:

  • Human cancer cell line with high FAS expression (e.g., MCF-7, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound analog library (in 384-well plates)

  • [¹⁴C]-Acetic Acid

  • Positive control (e.g., Orlistat)

  • Negative control (DMSO)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Cell Seeding: Seed MCF-7 or MDA-MB-231 cells into 384-well clear-bottom plates at a density of 5,000 cells/well in 50 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Using a robotic liquid handler, add 100 nL of each this compound analog from the library plates to the corresponding wells of the cell plates. Also, add the positive and negative controls to designated wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Radiolabeling: Add 1 µCi of [¹⁴C]-Acetic Acid to each well.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Lipid Extraction: Lyse the cells and extract the total lipids from each well.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the amount of incorporated [¹⁴C] using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Identify "hit" compounds that exhibit significant inhibition of fatty acid synthesis.

Secondary Assay: In Vitro FAS Enzyme Inhibition Assay

This protocol describes a biochemical assay to confirm the direct inhibition of purified FAS enzyme by the "hit" compounds identified in the primary screen.

Materials:

  • Purified human FAS enzyme

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • "Hit" compounds from the primary screen

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

  • Assay Preparation: In a 384-well UV-transparent plate, add assay buffer, Acetyl-CoA, and NADPH to each well.

  • Compound Addition: Add the "hit" compounds at various concentrations to the wells. Include positive (Orlistat) and negative (DMSO) controls.

  • Enzyme Addition: Add the purified FAS enzyme to each well to initiate the reaction.

  • Kinetic Reading: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the test compounds. Determine the IC50 value for each "hit" compound by fitting the dose-response data to a suitable equation.

Experimental Workflow

The following diagram outlines the workflow for the high-throughput screening of this compound analogs.

HTS_Workflow Start Start Library This compound Analog Library Generation Start->Library Primary_Screen Primary HTS: Cell-Based FAS Inhibition Assay Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Hit_ID->Library Iterative Synthesis Secondary_Assay Secondary Assay: In Vitro FAS Enzyme Inhibition Hit_ID->Secondary_Assay Confirmed Hits SAR Structure-Activity Relationship (SAR) Studies Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End End Lead_Opt->End

Caption: High-throughput screening workflow.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Myrianthic Acid in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Myrianthic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in various solvent systems. Due to the limited publicly available stability data for this compound, this guide provides general best practices, troubleshooting advice, and standardized protocols to help you establish optimal working conditions in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting to work with this compound for the first time. What are the recommended solvents and initial storage conditions?

A1: Given that specific stability data for this compound is scarce, we recommend a systematic approach to determine the most suitable solvent and storage conditions.

  • Solvent Selection: Based on the general behavior of complex organic acids, begin with common organic solvents. It is advisable to test solubility and short-term stability in a small amount of material before preparing a large stock solution.

  • Recommended Starting Solvents: Consider using Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethyl Formamide (DMF). For compounds with acidic functional groups, these solvents are often effective.

  • Initial Storage: As a precautionary measure, store solid this compound at -20°C, protected from light and moisture. Prepare fresh solutions for each experiment whenever possible. If stock solutions must be stored, aliquot them into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to air, and store at -80°C.

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A2: Precipitation can occur due to low solubility, temperature changes, or solvent evaporation.

  • Verify Solubility: The concentration of your solution may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility data table you generate from your initial experiments.

  • Gentle Warming and Sonication: Try gently warming the solution (e.g., in a 37°C water bath) and sonicating it to aid dissolution. Be cautious, as excessive heat may accelerate degradation.

  • Solvent Polarity: If working with aqueous buffers, the addition of an organic co-solvent might be necessary to maintain solubility. However, ensure the co-solvent is compatible with your experimental system.

  • pH Adjustment: The solubility of acidic compounds is often pH-dependent. For aqueous solutions, cautiously adjusting the pH might improve solubility. However, be aware that pH can also significantly impact the stability of the compound.

Q3: I am observing a change in the color of my this compound solution over time. What does this indicate?

A3: A color change often suggests chemical degradation. The appearance of new colored species can be a result of oxidation or other decomposition reactions.

  • Protect from Light: Photodegradation is a common issue. Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

  • Inert Atmosphere: If you suspect oxidation, try preparing and storing your solutions under an inert gas like nitrogen or argon.

  • Analytical Confirmation: Use an analytical technique like HPLC-UV/Vis or LC-MS to analyze the discolored solution. Compare the chromatogram to that of a freshly prepared solution to identify new peaks that correspond to degradation products.

Q4: My experimental results with this compound are inconsistent. How can I improve reproducibility?

A4: Inconsistent results are often linked to the instability of the compound in the experimental medium.

  • Fresh is Best: Prepare this compound solutions immediately before use. Avoid using solutions that have been stored for extended periods, especially at room temperature.

  • Control for Time: If your experiments are lengthy, assess the stability of this compound over the duration of the experiment in the specific buffer or medium you are using. You may need to adjust your protocol or account for the degradation rate.

  • pH Monitoring: The pH of your experimental system can influence the stability of an acidic compound. Ensure the pH is consistent across all experiments.

Data Presentation: Stability of this compound

Solvent SystemTemperature (°C)Concentration (mg/mL)Incubation Time (hours)% Remaining (Assayed by HPLC)Observations (e.g., color change, precipitation)
DMSO251024
Ethanol251024
PBS (pH 7.4)3718
Acetonitrile (B52724)251024

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound in different solvent systems using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve it in a high-purity organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the desired solvent systems (e.g., DMSO, Ethanol, PBS pH 7.4) to a final working concentration (e.g., 100 µg/mL).

    • Prepare several identical aliquots for analysis at different time points.

  • Incubation:

    • Store the aliquots under controlled conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each solvent system.

    • If necessary, quench any ongoing reaction by adding a strong solvent (like acetonitrile) and/or placing the sample in an ice bath.

  • HPLC Analysis:

    • Analyze the samples by a suitable reverse-phase HPLC method.

    • The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).

    • The stability is assessed by comparing the peak area of this compound at each time point to the peak area at time zero.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) dilute Dilute into Test Solvents (e.g., PBS, Ethanol) stock->dilute incubate Incubate under Controlled Conditions dilute->incubate timepoint Sample at Time Points (0, 2, 4, 8, 24h) incubate->timepoint hplc Analyze by HPLC-UV timepoint->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway MA This compound (Parent Compound) DP1 Degradation Product 1 (e.g., Oxidized form) MA->DP1 Oxidation (O2, light) DP2 Degradation Product 2 (e.g., Hydrolyzed form) MA->DP2 Hydrolysis (pH, H2O) DP3 Further Degradants DP1->DP3 DP2->DP3

Caption: Hypothetical degradation pathways for an acidic compound.

Troubleshooting peak tailing in Myrianthic acid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Myrianthic acid.

Frequently Asked Questions (FAQs)

Q1: What is causing the significant peak tailing I'm observing for this compound on my C18 column?

A1: Peak tailing for acidic compounds like this compound in reverse-phase HPLC is commonly caused by unwanted secondary interactions between the analyte and the stationary phase. The primary culprit is often the interaction of the acidic analyte with residual silanol (B1196071) groups (Si-OH) on the surface of the silica-based packing material.[1][2] These silanol groups can be deprotonated and become negatively charged, leading to strong interactions with the analyte and causing the peak to tail.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. This compound is a carboxylic acid with a predicted pKa of approximately 4.64. To ensure a sharp, symmetrical peak, it is crucial to maintain the mobile phase pH at least one to two pH units below the pKa of this compound.[3][4] At a lower pH (e.g., pH 2.5-3.5), the carboxylic acid group of this compound will be predominantly in its neutral, un-ionized form, minimizing secondary interactions with the stationary phase and thus reducing peak tailing.[4]

Q3: I've adjusted the pH, but I still see some tailing. What other mobile phase parameters can I optimize?

A3: Beyond pH, other mobile phase components can influence peak shape:

  • Buffer Concentration: A buffer concentration that is too low may not have the capacity to maintain a consistent pH at the column surface, leading to peak tailing. Increasing the buffer strength, typically in the range of 10-50 mM, can help improve peak symmetry.[4]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can impact peak shape. While acetonitrile is a common choice, switching to or altering the percentage of methanol (B129727) can sometimes improve peak symmetry by changing the selectivity of the separation.[3]

Q4: Could my HPLC column be the source of the problem?

A4: Yes, the column itself plays a significant role. If you are using an older, Type A silica (B1680970) column, it may have a higher number of accessible silanol groups, making it more prone to causing peak tailing with acidic compounds.[1] Consider the following solutions related to your column:

  • Use an End-capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their ability to interact with analytes.[4]

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as a polar-embedded phase or a polymer-based column, could provide a better peak shape for this compound.[1]

  • Column Contamination: Over time, columns can become contaminated with strongly retained sample components, which can lead to active sites and peak tailing. Flushing the column with a strong solvent may help.

Q5: Can my sample preparation or injection technique contribute to peak tailing?

A5: Absolutely. Here are a few factors to consider:

  • Sample Overload: Injecting too much of your sample can saturate the stationary phase, leading to peak distortion, including tailing.[3][4][5] Try reducing the injection volume or diluting your sample.

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If you use a solvent that is significantly stronger (less polar in reverse-phase) than your mobile phase, it can cause peak distortion.[4]

Quantitative Parameters for Troubleshooting Peak Tailing

The following table summarizes key quantitative parameters that can be adjusted to mitigate peak tailing in the HPLC analysis of this compound.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2.5 - 3.5To ensure this compound (pKa ≈ 4.64) is in its un-ionized form, minimizing silanol interactions.
Buffer Concentration 10 - 50 mMTo maintain a stable pH and mask residual silanol activity.
Organic Modifier Acetonitrile or MethanolAdjust the percentage to optimize retention and potentially improve peak shape.
Column Type C18 or C8, End-cappedMinimizes the number of free silanol groups available for secondary interactions.
Injection Volume 1 - 20 µL (analytical scale)To avoid column overload, which can cause peak distortion.
Flow Rate 0.8 - 1.2 mL/min (analytical scale)While less likely to be the primary cause of tailing, optimizing the flow rate can improve overall chromatography.

Detailed Experimental Protocol for Troubleshooting

This protocol provides a systematic approach to identifying and resolving peak tailing issues in this compound analysis.

Objective: To achieve a symmetrical peak for this compound with a tailing factor between 0.9 and 1.2.

Materials:

  • This compound standard

  • HPLC grade water, acetonitrile, and methanol

  • Phosphoric acid or formic acid (for pH adjustment)

  • Phosphate or acetate (B1210297) buffer salts

  • C18 reverse-phase HPLC column (end-capped recommended)

  • HPLC system with UV detector

Procedure:

  • Initial Mobile Phase Preparation:

    • Prepare an aqueous mobile phase (Solvent A) containing a buffer (e.g., 20 mM potassium phosphate) and adjust the pH to 3.0 with phosphoric acid.

    • Use HPLC grade acetonitrile or methanol as the organic mobile phase (Solvent B).

    • Degas both solvents before use.

  • Systematic Parameter Adjustment (perform one change at a time):

    • pH Adjustment:

      • If peak tailing is still observed, lower the pH of Solvent A in 0.2 unit increments (e.g., to 2.8, then 2.6) and re-analyze the standard.

    • Buffer Concentration Adjustment:

      • If tailing persists, increase the buffer concentration in Solvent A to 50 mM, ensuring the pH is maintained at the optimal level determined in the previous step.

    • Injection Volume Reduction:

      • Prepare a dilution of your this compound standard (e.g., 50% of the original concentration) and inject the same volume. Alternatively, reduce the injection volume of the original standard by half. If the peak shape improves, the original issue was likely column overload.

    • Organic Modifier Evaluation:

      • If using acetonitrile, prepare a mobile phase with methanol at the same percentage and re-run the analysis. The change in selectivity may improve peak shape.

  • Column Evaluation:

    • If the above steps do not resolve the peak tailing, flush the column with a strong solvent (e.g., 100% acetonitrile) to remove any potential contaminants.

    • If the column is old or has been used extensively with diverse sample types, consider replacing it with a new, end-capped C18 column.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical relationships in troubleshooting peak tailing.

Troubleshooting Peak Tailing in this compound HPLC Analysis start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No check_buffer Is Buffer Concentration 10-50 mM? check_ph->check_buffer Yes adjust_ph->check_ph adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_overload Is Sample Overloading the Column? check_buffer->check_overload Yes adjust_buffer->check_buffer reduce_load Reduce Injection Volume/Concentration check_overload->reduce_load Yes check_column Is the Column End-capped and in Good Condition? check_overload->check_column No reduce_load->check_overload replace_column Use New End-capped Column check_column->replace_column No good_peak Symmetrical Peak Achieved check_column->good_peak Yes replace_column->good_peak

Caption: A logical workflow for troubleshooting peak tailing.

Key Factors Influencing Peak Shape for Acidic Analytes cluster_chemical Chemical Factors cluster_physical Physical/System Factors analyte Analyte Properties pKa of this compound (~4.64) peak_shape Peak Shape (Tailing) analyte->peak_shape mobile_phase Mobile Phase pH Buffer Strength Organic Modifier mobile_phase->peak_shape stationary_phase Stationary Phase Silanol Activity End-capping Column Chemistry stationary_phase->peak_shape column_hardware Column Hardware Column Voids Frit Blockage column_hardware->peak_shape system_plumbing System Plumbing Extra-column Volume Tubing Diameter system_plumbing->peak_shape injection Injection Parameters Injection Volume Sample Solvent injection->peak_shape

Caption: Interrelated factors affecting HPLC peak shape.

References

Myrianthic acid interference with common assay reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of myrianthic acid with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a pentacyclic triterpenoid (B12794562), a class of naturally occurring organic compounds.[1] Its chemical formula is C₃₀H₄₈O₆.[2] Triterpenoids are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

Q2: Are there documented cases of this compound directly interfering with common laboratory assays?

Currently, there is a lack of specific studies documenting the direct interference of this compound with common laboratory assays. However, due to its chemical nature as a triterpenoid, it is prudent to consider potential interactions based on the behavior of structurally similar compounds.

Q3: What are the general signs that a test compound like this compound might be interfering with my assay?

Signs of potential assay interference are not specific to this compound and can include:

  • Inconsistent results: High variability between replicate wells or experiments.

  • Unexpected dose-response curves: Non-sigmoidal or flattened curves.

  • Discrepancy with known biology: Results that do not align with the expected biological activity.

  • Assay drift: A gradual change in signal over the reading time.

  • Control failures: Inconsistent performance of positive or negative controls.

Q4: What are the primary mechanisms through which a triterpenoid like this compound could interfere with an assay?

Potential interference mechanisms for triterpenoids can be categorized as:

  • Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for detection in colorimetric or fluorometric assays.

  • Chemical Interference: The compound may possess reducing or oxidizing properties that can react with assay reagents. For example, some natural products can directly reduce tetrazolium salts (e.g., MTT, XTT) leading to a false-positive signal for cell viability.

  • Biological Interference: The compound may have off-target effects, such as interacting with cellular membranes, which can be relevant for cell-based assays. Saponins, which are glycosylated triterpenoids, are known to permeabilize membranes.[3]

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that may non-specifically inhibit enzymes or sequester other proteins.

Troubleshooting Guides

Issue 1: Unexpected Increase in Signal in Cell Viability Assays (e.g., MTT, XTT, Resazurin)

Potential Cause: this compound, like other antioxidant compounds, may directly reduce the tetrazolium salt or resazurin (B115843) dye, leading to a false-positive signal indicative of higher cell viability.

Troubleshooting Steps:

  • Perform a Cell-Free Control:

    • Objective: To determine if this compound directly reacts with the assay reagent.

    • Protocol:

      • Prepare a multi-well plate with your standard cell culture medium but without cells.

      • Add this compound at the same concentrations used in your cellular experiments.

      • Add the viability assay reagent (e.g., MTT, XTT, resazurin).

      • Incubate for the standard duration.

      • Read the absorbance or fluorescence.

    • Interpretation: A dose-dependent increase in signal in the absence of cells confirms direct chemical interference.

  • Data Correction:

    • If interference is confirmed, you can subtract the background signal from the cell-free control from your experimental data. However, be aware that this correction may not be perfect.

  • Switch to an Alternative Assay:

    • Consider using an assay with a different detection principle that is less susceptible to interference from reducing compounds.

Assay TypePrinciplePotential for Interference by Reducing Compounds
MTT, XTT, WST-1, Resazurin Reduction of a dye by cellular dehydrogenasesHigh
ATP-based (e.g., CellTiter-Glo) Quantification of ATP as a measure of metabolic activityLow
SRB (Sulforhodamine B) Staining of total cellular proteinLow
Crystal Violet Staining of adherent cellsLow
Issue 2: Inconsistent Results in Enzyme Inhibition Assays

Potential Cause: this compound may be forming aggregates at the concentrations tested, leading to non-specific enzyme inhibition.

Troubleshooting Steps:

  • Detergent Addition Assay:

    • Objective: To determine if the observed inhibition is due to compound aggregation.

    • Protocol:

      • Run your standard enzyme inhibition assay in parallel with an identical assay containing a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.

      • Compare the inhibitory activity of this compound in the presence and absence of the detergent.

    • Interpretation: A significant reduction in the inhibitory activity of this compound in the presence of detergent strongly suggests that the inhibition is aggregation-based.

  • Vary Enzyme Concentration:

    • Objective: To further test for aggregation-based inhibition.

    • Protocol:

      • Perform the enzyme inhibition assay at different enzyme concentrations.

    • Interpretation: The IC₅₀ value of an aggregation-based inhibitor will often increase with increasing enzyme concentration.

Issue 3: High Background in Absorbance or Fluorescence-Based Assays

Potential Cause: this compound may have intrinsic absorbance or fluorescence at the wavelengths used for your assay.

Troubleshooting Steps:

  • Spectral Scan:

    • Objective: To determine the absorbance and fluorescence properties of this compound.

    • Protocol:

      • Dissolve this compound in the assay buffer at the highest concentration used in your experiments.

      • Perform a full absorbance scan (e.g., 200-800 nm) and, if applicable, a fluorescence scan (at the excitation and emission wavelengths of your assay).

    • Interpretation: A significant absorbance or fluorescence peak at or near your assay's wavelengths indicates direct spectroscopic interference.

  • Use of a Matched Blank:

    • For each concentration of this compound tested, prepare a corresponding blank well containing the same concentration of the compound in the assay buffer without a key reaction component (e.g., the enzyme or the substrate). Subtract the reading of this blank from your experimental wells.

Visual Guides

Troubleshooting_Workflow This compound Assay Interference Troubleshooting start Unexpected Assay Result q1 Cell-Based or Biochemical Assay? start->q1 cell_based Cell-Based Assay q1->cell_based Cell-Based biochemical Biochemical Assay q1->biochemical Biochemical q2_cell Increased Signal in Viability Assay? cell_based->q2_cell q2_biochem Inconsistent Inhibition? biochemical->q2_biochem q3_biochem High Background Signal? biochemical->q3_biochem cell_free_control Perform Cell-Free Control q2_cell->cell_free_control Yes interference Interference Confirmed cell_free_control->interference no_interference No Interference cell_free_control->no_interference switch_assay Switch to Non-Redox Based Assay (e.g., ATP-based, SRB) interference->switch_assay detergent_assay Perform Detergent Addition Assay q2_biochem->detergent_assay Yes aggregation Aggregation Suspected detergent_assay->aggregation no_aggregation Aggregation Unlikely detergent_assay->no_aggregation spectral_scan Perform Spectral Scan q3_biochem->spectral_scan Yes optical_issue Optical Interference spectral_scan->optical_issue no_optical_issue No Optical Interference spectral_scan->no_optical_issue blank_correction Use Matched Blanks optical_issue->blank_correction

Caption: Troubleshooting workflow for this compound assay interference.

Assay_Selection_Logic Assay Selection Guide for Potentially Interfering Compounds start Measuring Cell Viability/ Cytotoxicity q1 Is the compound a known antioxidant or possesses reducing potential? start->q1 redox_assays Avoid Redox-Based Assays: - MTT - XTT - WST-1 - Resazurin q1->redox_assays Yes preferred_assays Prefer Assays Based on: - ATP Content (e.g., CellTiter-Glo) - Total Protein (e.g., SRB) - Membrane Integrity (e.g., LDH release) - DNA Content (e.g., CyQUANT) q1->preferred_assays No/Unsure redox_assays->preferred_assays Alternative consider_controls If using redox assays, run rigorous cell-free controls. preferred_assays->consider_controls If alternatives are not feasible

Caption: Decision guide for selecting appropriate cell viability assays.

References

Best practices for long-term storage of Myrianthic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Myrianthic Acid

This technical support center provides best practices for the long-term storage of this compound, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential user concerns.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for the long-term storage of this compound?

A1: For long-term stability, this compound should be stored at temperatures between 2°C and 8°C.[1][2][3] Some suppliers recommend storage at -20°C for maximum stability, particularly for analytical standards or long-term archival samples.[4][5] Avoid repeated freeze-thaw cycles as this can degrade the compound.

Q2: How should I store this compound to protect it from light and moisture?

A2: this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[2] Exposure to light can cause photodegradation of natural products.[6] The container should be well-sealed to prevent the ingress of moisture, which can lead to hydrolysis or microbial growth.[7][8][9]

Q3: Is it necessary to store this compound under an inert atmosphere?

A3: While not always mandatory for solid forms, storing this compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice that can significantly extend its shelf life. This is particularly important for solutions of this compound, as it minimizes the risk of oxidation.

Q4: What is the expected shelf life of this compound under optimal storage conditions?

A4: With proper storage at 2-8°C in a desiccated, dark environment, this compound can have a shelf life of up to 24 months.[2] For longer-term storage, colder temperatures (-20°C) are recommended.[4][5] However, it is always advisable to re-test the purity of the compound if it has been in storage for an extended period.

Q5: Can I store this compound in solution? If so, what is the best solvent and what are the storage conditions?

A5: this compound is soluble in organic solvents like methanol, ethanol, and DMSO.[10] If you need to store it in solution, prepare the solution in a high-purity, anhydrous solvent. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower in tightly sealed vials. Solutions are generally less stable than the solid compound, so they should be used as quickly as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in color or appearance of solid this compound (e.g., from white to off-white or yellow). Exposure to light, air (oxidation), or moisture.Discard the sample and use a fresh, properly stored vial. Ensure storage in a dark, dry, and cool environment. Consider storing under an inert atmosphere.
Reduced biological activity or purity in experiments. Degradation of the compound due to improper storage (temperature fluctuations, moisture, light exposure).Re-test the purity of your this compound stock using a suitable analytical method (e.g., HPLC). If degraded, obtain a fresh sample. Always use a consistent and validated storage protocol.
Precipitate forms in a previously clear solution of this compound. The solution may be supersaturated, or the solvent may have partially evaporated. The compound could also be degrading into less soluble products.Gently warm the solution to see if the precipitate redissolves. If not, it may indicate degradation. It is best to prepare fresh solutions for critical experiments.
Inconsistent experimental results using the same batch of this compound. The compound may be degrading over time, or there may be issues with the preparation of stock solutions.Prepare fresh stock solutions from the solid compound for each set of experiments. If inconsistencies persist, re-evaluate the storage conditions of the solid material and consider re-purification or purchasing a new batch.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage
  • Materials: this compound (solid), anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes or amber glass vials, precision balance, and appropriate personal protective equipment (PPE).

  • Procedure:

    • Under a fume hood, weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and degradation of a this compound sample over time.

  • Methodology:

    • Prepare a standard solution of high-purity this compound at a known concentration.

    • Prepare a solution of the this compound sample that has been in storage.

    • Analyze both solutions using a validated HPLC method. A typical method might use a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Compare the peak area and retention time of the stored sample to the fresh standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.

    • This analysis should be performed at regular intervals (e.g., every 6 months) to monitor the long-term stability.

Visualizations

experimental_workflow This compound Storage and Quality Control Workflow cluster_storage Long-Term Storage cluster_qc Quality Control cluster_usage Experimental Use storage_conditions Store at 2-8°C (or -20°C) in amber vial, desiccated purity_check Check for color change or insolubility storage_conditions->purity_check Before use prepare_solution Prepare fresh stock solution from solid storage_conditions->prepare_solution stability_test Perform Stability Test (e.g., HPLC) periodically purity_check->stability_test If issues detected use_in_assay Use in experiment prepare_solution->use_in_assay

Caption: Workflow for storing and verifying the quality of this compound.

troubleshooting_guide Troubleshooting this compound Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions: - Temperature? - Light exposure? - Moisture? start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes proper_storage Proper Storage check_storage->proper_storage No discard Discard and Obtain New Sample improper_storage->discard retest_purity Re-test Purity (HPLC) proper_storage->retest_purity degraded Compound Degraded retest_purity->degraded Yes pure Compound is Pure retest_purity->pure No degraded->discard check_protocol Review Experimental Protocol pure->check_protocol

Caption: A logical guide for troubleshooting stability issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Myrianthic Acid and Ursolic Acid as Fatty Acid Synthase (FAS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two triterpenoid (B12794562) compounds, Myrianthic acid and Ursolic acid, as inhibitors of Fatty Acid Synthase (FAS), a key enzyme in lipogenesis that is frequently overexpressed in cancer and metabolic diseases. The following sections present a comprehensive overview of their inhibitory potency, mechanisms of action, and the downstream cellular effects, supported by available experimental data.

Quantitative Comparison of FAS Inhibitory Activity

The inhibitory activities of this compound and Ursolic acid against Fatty Acid Synthase have been evaluated in various studies. While direct comparative IC50 values from a single study are not uniformly available, the existing data allows for a substantive comparison. Ursolic acid is a well-established FAS inhibitor with a defined IC50 value. More recent research has identified this compound as a comparably potent inhibitor.

CompoundTarget EnzymeIC50 Value% FAS Activity Inhibition @ 10 µM (in MCF-7 cell extracts)% FAS Activity Inhibition @ 10 µM (in MDA-MB-231 cell extracts)Mechanism of Inhibition
This compound Fatty Acid Synthase (FAS)Not explicitly reported~45%[1]~35%[1]Likely competitive with acetyl-CoA and malonyl-CoA[1]
Ursolic Acid Fatty Acid Synthase (FAS)6.0 µg/mL (~13.1 µM)[2]~60%[1]~50%[1]Competitive with acetyl-CoA and malonyl-CoA; Uncompetitive with NADPH[1]

Note: The percentage of inhibition for this compound and Ursolic acid in cell extracts is estimated from graphical data presented in a 2024 study by D'Urso et al.[1]. The IC50 value for Ursolic acid is from a separate study and is provided for reference. Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Experimental Methodologies

Target Identification of this compound: DARTS Workflow

The identification of Fatty Acid Synthase as a primary target of this compound was achieved using Drug Affinity Responsive Target Stability (DARTS) coupled with mass spectrometry. This technique relies on the principle that the binding of a small molecule to its protein target increases the protein's stability and resistance to proteolysis.

DARTS_Workflow cluster_preparation Sample Preparation cluster_digestion Proteolysis cluster_analysis Analysis cell_lysate Cell Lysate Preparation treatment Incubation with this compound or Vehicle Control cell_lysate->treatment protease Limited Proteolysis (e.g., with Pronase) treatment->protease sds_page SDS-PAGE Separation protease->sds_page band_excision Excision of Protected Protein Bands sds_page->band_excision mass_spec Mass Spectrometry Analysis (LC-MS/MS) band_excision->mass_spec protein_id Protein Identification (FAS) mass_spec->protein_id

DARTS workflow for identifying FAS as a target of this compound.
FAS Activity Assay: Spectrophotometric Method

The inhibitory effect of this compound and Ursolic acid on FAS activity is typically determined by a spectrophotometric assay. This method measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a necessary cofactor for the fatty acid synthesis reaction catalyzed by FAS.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer is prepared, typically containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, and dithiothreitol (B142953) (DTT).

  • Enzyme and Substrate Addition: Purified FAS enzyme or cell lysate containing FAS is added to the reaction mixture. The substrates acetyl-CoA and malonyl-CoA are then added to initiate the reaction.

  • Inhibitor Treatment: The compounds to be tested (this compound or Ursolic acid) are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Initiation of Reaction: The reaction is initiated by the addition of NADPH.

  • Spectrophotometric Measurement: The absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.

Mechanism of Action and Downstream Signaling

Both this compound and Ursolic acid are triterpenoids that share a similar ursane (B1242777) skeleton. Molecular docking studies suggest that both compounds bind to the malonyl/acetyl-transferase (MAT) domain of FAS, thereby competitively inhibiting the binding of the natural substrates, acetyl-CoA and malonyl-CoA[1].

Inhibition of FAS leads to a depletion of fatty acids, which are essential for membrane synthesis, energy storage, and signaling molecule production in rapidly proliferating cells, particularly cancer cells. This disruption of lipid metabolism triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.

The downstream signaling pathways affected by FAS inhibition, particularly as demonstrated for Ursolic acid, involve the modulation of key regulatory proteins.

FAS_Inhibition_Pathway cluster_inhibitors FAS Inhibitors cluster_target Target Enzyme cluster_metabolic Metabolic Consequences cluster_signaling Downstream Signaling cluster_cellular Cellular Outcomes MA This compound FAS Fatty Acid Synthase (FAS) MA->FAS UA Ursolic Acid UA->FAS FA_depletion Depletion of Fatty Acids FAS->FA_depletion Inhibition PI3K_Akt Inhibition of PI3K/Akt Pathway FA_depletion->PI3K_Akt MAPK Modulation of MAPK Pathway FA_depletion->MAPK cell_cycle Cell Cycle Arrest PI3K_Akt->cell_cycle apoptosis Induction of Apoptosis MAPK->apoptosis cell_cycle->apoptosis

References

A Comparative Analysis of Myrianthic Acid and Orlistat on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myrianthic acid, a natural triterpenoid, and Orlistat, an FDA-approved anti-obesity drug, have both demonstrated anticancer properties through the inhibition of Fatty Acid Synthase (FASN), a key enzyme overexpressed in many cancers. This guide provides a comparative analysis of their effects on cancer cells, summarizing key performance indicators, detailing experimental methodologies, and visualizing their mechanisms of action. While both compounds target FASN, this analysis reveals differences in their cytotoxic potency and provides insights into their potential as anticancer agents. Data for Orlistat is extensive, demonstrating its ability to induce apoptosis and cell cycle arrest across a range of cancer cell lines. In contrast, quantitative data for this compound's effects on apoptosis and cell cycle are less established, though its antiproliferative activity and FASN inhibition are documented.

Comparative Performance Analysis

The direct anticancer efficacy of this compound and Orlistat has been evaluated in various cancer cell lines. A recent 2024 study provides a head-to-head comparison in breast cancer, which is supplemented here with data from other relevant studies.

Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Orlistat in different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound MCF-7Breast Cancer35.5 ± 2.6[1]
MDA-MB-231Breast Cancer28.9 ± 1.9[1]
Orlistat MCF-7Breast Cancer45.8 ± 3.1[1]
MDA-MB-231Breast Cancer42.3 ± 2.8[1]
SK-Br3Breast Cancer~40[2]
PANC-1Pancreatic Cancer6-8[3]
HSC-3Oral Squamous Carcinoma~40-50 (viability reduced to ~23-16%)[4]
PC-3Prostate CancerNot specified, but effective[4]
DU145Prostate CancerNot specified, but effective[4]
LNCaPProstate CancerNot specified, but effective[4]

Note: Lower IC50 values indicate higher potency.

Effects on Apoptosis and Cell Cycle

Both this compound and Orlistat exert their anticancer effects in part by inducing programmed cell death (apoptosis) and arresting the cell cycle.

This compound:

  • Apoptosis: While studies confirm the antiproliferative activity of this compound, detailed quantitative data on the percentage of apoptotic cells induced is currently limited.[1]

  • Cell Cycle Arrest: Similarly, specific data on the effects of this compound on cell cycle phase distribution is not yet widely available.

Orlistat:

  • Apoptosis: Orlistat has been shown to induce apoptosis in a variety of cancer cell lines. For instance, in HSC-3 oral cancer cells, treatment with 40 µM Orlistat for 48 hours resulted in a significant increase in the apoptotic cell population to 38.6 ± 2.5% compared to 0.85 ± 0.34% in control cells.[4] In SK-Br3 breast cancer cells, Orlistat treatment leads to an increase in the sub-G1 apoptotic cell population.[2]

  • Cell Cycle Arrest: Orlistat has been observed to cause cell cycle arrest at different phases depending on the cancer cell type. In SK-Br3 cells, it induces an S-phase accumulation and a loss of the G2-M phase population.[2] In HSC-3 cells, Orlistat treatment (40 µM for 48 hours) led to a G2/M phase arrest, with the cell population in this phase increasing to 59.7 ± 5% from 10.2 ± 1.2% in control cells.[4] In endometrial cancer cell lines, Orlistat was found to induce G1 arrest.

Mechanism of Action: FASN Inhibition

The primary molecular target for both this compound and Orlistat in cancer cells is Fatty Acid Synthase (FASN). FASN is a crucial enzyme responsible for the synthesis of fatty acids, which are essential for the rapid proliferation and survival of cancer cells. By inhibiting FASN, both compounds disrupt lipid metabolism, leading to a cascade of events that culminate in cell death.

A 2024 study directly compared the FASN inhibitory activity of this compound and Orlistat in breast cancer cell lysates. The results indicated that at a concentration of 10 µM, both compounds significantly inhibit FASN activity, with Orlistat showing a slightly more potent inhibition in the tested cell lines.[1]

FASN_Inhibition_Pathway cluster_compounds FASN Inhibitors Myrianthic_Acid This compound FASN Fatty Acid Synthase (FASN) Myrianthic_Acid->FASN Inhibits Apoptosis_CellCycleArrest Apoptosis & Cell Cycle Arrest Myrianthic_Acid->Apoptosis_CellCycleArrest Induces Orlistat Orlistat Orlistat->FASN Inhibits Orlistat->Apoptosis_CellCycleArrest Induces Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis FASN->Fatty_Acid_Synthesis Catalyzes Cancer_Cell_Effects Cancer Cell Proliferation & Survival FASN->Cancer_Cell_Effects Promotes Fatty_Acid_Synthesis->Cancer_Cell_Effects Supports Apoptosis_CellCycleArrest->Cancer_Cell_Effects Inhibits

Caption: Mechanism of action for this compound and Orlistat.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data presented in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Orlistat for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with This compound or Orlistat Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (3-4h) Add_MTT->Incubate Solubilize Solubilize Formazan (e.g., with DMSO) Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

General Protocol:

  • Cell Treatment: Cells are treated with the test compounds for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by incubation with Annexin V-FITC and PI in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of cells, and the DNA content is measured by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

General Protocol:

  • Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.

  • Fixation: Cells are fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Conclusion and Future Directions

Both this compound and Orlistat demonstrate promising anticancer activity by targeting the FASN pathway. The available data suggests that this compound may have a slightly higher potency in inhibiting the proliferation of breast cancer cells compared to Orlistat. However, Orlistat's effects on inducing apoptosis and causing cell cycle arrest are more extensively characterized across a wider range of cancer types.

For a more definitive comparison, further research is required to generate quantitative data on the effects of this compound on apoptosis and cell cycle distribution in various cancer cell lines, particularly in direct comparison with Orlistat under identical experimental conditions. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative studies. The development of more potent and bioavailable derivatives of both compounds could open new avenues for targeted cancer therapy.

References

Validating Fatty Acid Synthase as the Primary Target of Myrianthic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence validating Fatty Acid Synthase (FASN) as the primary molecular target of Myrianthic acid, a natural triterpenoid (B12794562) with significant anti-cancer potential. By objectively comparing its performance with other FASN inhibitors and presenting the supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Executive Summary

This compound, a natural compound isolated from plants such as Myrianthus arboreus, has demonstrated notable antiproliferative activity against various cancer cell lines.[1][2] Recent proteomics-based studies have successfully identified and validated Fatty Acid Synthase (FASN) as a direct molecular target.[1][3][4] FASN is a key enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in cancer cells to support rapid proliferation and membrane biogenesis.[2][5][6] The inhibition of FASN by this compound presents a promising therapeutic strategy. This guide details the experimental workflows used to confirm this interaction, compares its inhibitory effects with other known FASN inhibitors, and provides the underlying data.

Target Identification and Validation Workflow

The identification of FASN as the primary target of this compound was achieved through a multi-pronged approach, as depicted in the workflow below. This involved initial screening for potential protein interactions followed by rigorous validation steps.

cluster_0 Target Identification cluster_1 Target Validation HeLa_lysate HeLa Cell Lysate MA_treatment Incubation with this compound (1, 10, 100 µM) HeLa_lysate->MA_treatment DARTS Drug Affinity Responsive Target Stability (DARTS) MA_treatment->DARTS Proteolysis Limited Proteolysis (Subtilisin) DARTS->Proteolysis SDS_PAGE SDS-PAGE Proteolysis->SDS_PAGE MS_analysis Mass Spectrometry (t-LiP-MS) SDS_PAGE->MS_analysis FASN_ID Identification of FASN as a Concentration-Dependent Hit MS_analysis->FASN_ID In_silico In Silico Molecular Docking FASN_ID->In_silico Hypothesis Biochemical_assay FASN Enzymatic Activity Assay FASN_ID->Biochemical_assay Cell_based_assay Cancer Cell Proliferation Assays FASN_ID->Cell_based_assay Western_blot Western Blot Analysis FASN_ID->Western_blot FASN_MA_complex Prediction of MA Binding to FASN MAT Domain In_silico->FASN_MA_complex Inhibition_confirmation Confirmation of FASN Inhibition Biochemical_assay->Inhibition_confirmation Antiproliferative_effect Correlation of FASN Inhibition with Antiproliferative Activity Cell_based_assay->Antiproliferative_effect FASN_expression Modulation of FASN Protein Levels Western_blot->FASN_expression

Figure 1: Experimental workflow for FASN target identification and validation.

Comparative Analysis of FASN Inhibitors

This compound's inhibitory effect on FASN has been benchmarked against other known inhibitors, including the natural product Ursolic Acid and the clinically used drug Orlistat.[2] The comparative data highlights the potency of this compound.

CompoundTarget Domain(s)IC50Cell LineKey FindingsReference
This compound Malonyl/acetyl-transferase (MAT) (predicted)Not explicitly stated, but significant inhibition at 10 µMMCF-7, MDA-MB-231Demonstrates significant FASN inhibition and antiproliferative activity, comparable to Ursolic Acid and Orlistat. Modulates cellular FASN protein levels.[2]
Ursolic Acid Malonyl/acetyl-transferase (MAT)Not explicitly stated, but significant inhibition at 10 µMMCF-7, MDA-MB-231Known FASN inhibitor with strong anticancer effects; used as a positive control.[2]
Orlistat Thioesterase (TE)Not explicitly stated, but significant inhibition at 10 µMMCF-7, MDA-MB-231Irreversible inhibitor of lipases, also inhibits FASN; used as a positive control.[2][5][7]
C75 β-ketoacyl synthase (KS), Enoyl reductase (ER), Thioesterase (TE)~35 µMPC3Synthetic FASN inhibitor, but can cause significant weight loss.[5][7][8]
TVB-2640 (Denifanstat) Multiple active sites0.052 µM (biochemical), 0.072 µM (cellular)VariousOrally active, potent inhibitor in clinical trials for oncology and fatty liver disease.[6][7]

Table 1: Comparison of this compound with other FASN inhibitors.

Quantitative Data on FASN Inhibition

The inhibitory effect of this compound on FASN activity was quantified in protein extracts from breast cancer cell lines. The results demonstrate a significant reduction in FASN activity, comparable to established inhibitors.

Cell LineTreatment (10 µM)FASN Activity (% of Control)
MCF-7 This compound~40%
Ursolic Acid~35%
Orlistat~30%
MDA-MB-231 This compound~50%
Ursolic Acid~45%
Orlistat~40%

Table 2: Inhibition of FASN enzymatic activity in breast cancer cell lysates. Data is approximated based on graphical representations in the source literature.[2]

Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN by compounds like this compound leads to a cascade of downstream effects that contribute to the death of cancer cells. The primary mechanism involves the depletion of palmitate, a key product of FASN, which in turn disrupts critical cellular processes.

cluster_downstream Downstream Cellular Effects MA This compound FASN Fatty Acid Synthase (FASN) MA->FASN Inhibits Palmitate Palmitate Synthesis FASN->Palmitate Membrane Disruption of Lipid Raft Architecture Palmitate->Membrane Signaling Inhibition of Signaling Pathways (PI3K-AKT-mTOR, β-catenin) Palmitate->Signaling Gene_exp Altered Gene Expression (e.g., c-Myc) Palmitate->Gene_exp Apoptosis Induction of Apoptosis Membrane->Apoptosis Signaling->Apoptosis Gene_exp->Apoptosis

Figure 2: Signaling consequences of FASN inhibition by this compound.

The inhibition of FASN disrupts lipid raft architecture and key signaling pathways such as PI3K–AKT–mTOR and β-catenin, ultimately leading to apoptosis in cancer cells.[9] This highlights the multifaceted anti-tumor activity stemming from the targeted inhibition of this single enzyme.

Experimental Protocols

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method was employed to identify proteins that are stabilized by binding to this compound, thus protecting them from proteolysis.[1]

  • Cell Lysis: HeLa tumor cells were lysed to obtain a total protein extract.

  • Compound Incubation: Aliquots of the protein extract were incubated with varying concentrations of this compound (1 µM, 10 µM, 100 µM) or a vehicle control (DMSO).

  • Limited Proteolysis: Subtilisin was added to each aliquot to induce partial protein degradation. The principle is that a protein bound to a small molecule will be more resistant to proteolysis.

  • SDS-PAGE Analysis: The samples were run on an SDS-PAGE gel to separate the proteins by size. Proteins stabilized by this compound would show less degradation (i.e., more intense bands) at higher compound concentrations.

  • Mass Spectrometry: Protein bands of interest were excised and analyzed by mass spectrometry (t-LiP-MS) to identify the protected proteins. FASN was identified as a top candidate showing concentration-dependent protection.[1]

FASN Enzymatic Activity Assay

This assay directly measures the functional consequence of this compound on FASN's enzymatic activity.[2]

  • Lysate Preparation: Protein extracts were obtained from MCF-7 and MDA-MB-231 breast cancer cells.

  • Incubation with Inhibitors: The cell extracts were incubated with 10 µM of this compound, Ursolic Acid, or Orlistat. A control sample with no inhibitor was also prepared.

  • Enzymatic Reaction: The activity of FASN was measured by monitoring the oxidation of NADPH, a necessary cofactor for fatty acid synthesis, in the presence of the substrates acetyl-CoA and malonyl-CoA. The decrease in NADPH absorbance at 340 nm over time is proportional to FASN activity.

  • Quantification: FASN activity was quantified in nanomoles of NADPH oxidized per minute per milligram of protein. The results were expressed as a percentage of the total FASN activity observed in the untreated control samples.[2]

Western Blot Analysis

Western blotting was used to determine if this compound treatment affects the total cellular levels of the FASN protein.[2]

  • Cell Treatment: MDA-MB-231 cells were treated for 48 hours with 10 µM of this compound, Ursolic Acid, or Orlistat.

  • Protein Extraction: After treatment, cells were lysed, and total protein was extracted and quantified.

  • Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane was incubated with a primary antibody specific for FASN, followed by a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Analysis: The intensity of the bands corresponding to FASN was analyzed to determine changes in protein expression levels relative to a loading control (e.g., β-actin). The results showed a notable modulation of FASN protein levels following treatment.[2]

Conclusion

The convergence of evidence from chemical proteomics, in silico modeling, and functional biological assays strongly validates Fatty Acid Synthase as a primary and direct target of this compound. Its ability to inhibit FASN at levels comparable to other well-characterized inhibitors, coupled with its downstream effects on cancer cell signaling and survival, positions this compound as a compelling lead compound for the development of novel anti-cancer therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to advance this promising natural product towards clinical application.

References

Cross-validation of Myrianthic acid's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cross-validation of Myrianthic acid's cytotoxic and pro-apoptotic effects across different cancer cell lines, supported by experimental data and protocols.

This compound, a natural triterpenoid (B12794562), has emerged as a compound of interest in oncology research due to its demonstrated anticancer properties. Structurally similar to other well-known anticancer phytochemicals like ursolic acid, this compound exhibits significant antiproliferative activity.[1] This guide provides a comparative overview of its effects, focusing on the underlying mechanism of action, cytotoxicity across various cell lines, and detailed experimental protocols for validation.

Comparative Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects against multiple cancer cell lines, particularly those of breast cancer origin. Its efficacy is often compared to that of Ursolic Acid (UA), a structurally related triterpenoid with established anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency.

Preclinical studies have shown that this compound's antiproliferative activity is significant, with IC50 values falling within the low micromolar range for both the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer phenotypes.[1] This suggests a potential therapeutic utility across different subtypes of breast cancer. Notably, the compound shows a degree of selectivity, with minimal biological effects observed in healthy, non-tumor cell lines under similar experimental conditions.[1]

Cell LineCancer TypeIC50 (48h Treatment)IC50 (72h Treatment)Reference
MCF-7 Breast AdenocarcinomaLow Micromolar RangeLow Micromolar Range[1]
MDA-MB-231 Breast AdenocarcinomaLow Micromolar RangeLow Micromolar Range[1]
MCF-10A Normal Breast EpitheliumNo Significant EffectNo Significant Effect[1]
HDFa Normal Dermal FibroblastsNo Significant EffectNo Significant Effect[1]

Table 1: Summary of this compound's Cytotoxic Activity. This table highlights the effective concentration range of this compound in inhibiting cancer cell proliferation compared to its effect on non-tumorigenic cell lines.

Mechanism of Action: Targeting Cancer Cell Metabolism

A primary mechanism underlying this compound's anticancer effect is the inhibition of Fatty Acid Synthase (FAS).[1] FAS is a crucial enzyme responsible for the de novo synthesis of fatty acids. In many human cancers, FAS is significantly overexpressed to support the high demand for lipids required for rapid cell proliferation, membrane synthesis, and energy production.[2]

By inhibiting FAS, this compound disrupts these vital lipogenic pathways. This disruption leads to an accumulation of substrate molecules like malonyl-CoA, which in turn can trigger a cascade of events leading to programmed cell death, or apoptosis.[3] The inhibition of FAS has been shown to up-regulate pro-apoptotic genes and increase levels of ceramide, a lipid that can initiate apoptotic signaling.[3]

Visualized Signaling Pathway

// Nodes MA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; FAS [label="Fatty Acid Synthase (FAS)\n(Overexpressed in Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; FA_Syn [label="Fatty Acid Synthesis\n(for membranes, energy)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malonyl [label="↑ Malonyl-CoA\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ceramide [label="↑ Ceramide Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Stress", fillcolor="#F1F3F4", fontcolor="#202124", shape=cylinder]; Bax [label="↑ Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="↓ Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-9, Caspase-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Programmed Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; Proliferation [label="Cancer Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges MA -> FAS [label="Inhibits", dir=tee, color="#EA4335", fontcolor="#202124"]; FAS -> FA_Syn [label="Catalyzes"]; FA_Syn -> Proliferation [label="Supports"]; FAS -> Malonyl [label="Leads to", style=dashed, dir=tee, color="#EA4335", fontcolor="#202124"]; Malonyl -> Ceramide [label="Induces", style=dashed]; Ceramide -> Mito [label="Induces", style=dashed]; Mito -> Caspases [label="Activates"]; Bax -> Mito [label="Promotes", color="#34A853", fontcolor="#202124"]; Bcl2 -> Mito [label="Inhibits", dir=tee, color="#EA4335", fontcolor="#202124"]; Malonyl -> {Bax Bcl2} [label="Modulates\n(via gene expression)", style=dashed]; Caspases -> Apoptosis; }

Figure 1: Proposed mechanism of this compound-induced apoptosis.

Experimental Protocols

To facilitate the cross-validation of these findings, detailed protocols for key assays are provided below. These represent standard methodologies widely used in the field to assess cytotoxicity and apoptosis.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[4]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[8][9]

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Visualized Experimental Workflow

// Connections Seeding -> Treatment; Treatment -> {MTT, FACS, WB}; MTT -> IC50; FACS -> ApoptosisQuant; WB -> ProteinQuant; }

Figure 2: General workflow for in vitro anticancer assessment.

References

A Comparative Analysis of Myrianthic Acid and Other Pentacyclic Triterpenoids as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentacyclic triterpenoids, a class of naturally occurring compounds, have garnered significant attention in oncological research for their potent anticancer properties. Among these, Myrianthic acid is an emerging contender, demonstrating promising cytotoxic and enzyme-inhibiting activities. This guide provides a comprehensive comparison of this compound with three other well-studied pentacyclic triterpenoids: Betulinic acid, Ursolic acid, and Oleanolic acid. We will delve into their cytotoxic profiles against various cancer cell lines, explore their underlying mechanisms of action through key signaling pathways, and provide detailed experimental protocols for the assays cited.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of these compounds is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a standard measure of potency. The following table summarizes the IC50 values of this compound, Betulinic acid, Ursolic acid, and Oleanolic acid against a range of human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compound HEK293Embryonic Kidney23.2[1]
MCF-7Breast AdenocarcinomaComparable to Ursolic Acid[2]
MDA-MB-231Breast AdenocarcinomaComparable to Ursolic Acid[2]
Betulinic acid A375Melanoma2.21[3]
FM55PMelanoma15.94[3]
SK-MEL-28Melanoma10.87[3]
EPG85-257PGastric Carcinoma6.16[4]
EPP85-181PPancreatic Carcinoma7.96[4]
CL-1Canine Cancer23.50[5]
CLBL-1Canine Cancer18.2[5]
D-17Canine Cancer18.59[5]
Ursolic acid T47DBreast Cancer231 (µg/ml)[6]
MCF-7Breast Cancer221 (µg/ml)[6]
MDA-MB-231Breast Cancer239 (µg/ml)[6]
MDA-MB-231Breast Cancer24.0[7]
MCF-7Breast Cancer29.2[7]
PC-3Prostate Cancer>10[8]
THP-1Leukemia8.4[8]
HeLaCervical Cancer9.2[8]
A-549Lung Cancer10[8]
Oleanolic acid HepG2Liver Carcinoma30[9]
AML12Normal Liver Cells120[9]
MCF-7Breast Cancer4.0 (AH-Me derivative)[10]
MDA-MB-453Breast Cancer6.5 (AH-Me derivative)[10]
B16 2F2Mouse Melanoma4.8[10]
HepG2Liver Cancer31.94 (µg/mL)[11]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods. The data for this compound is currently more limited compared to the other compounds.

Mechanisms of Action: A Look at Signaling Pathways

Pentacyclic triterpenoids exert their anticancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.

This compound

Recent studies have identified Fatty Acid Synthase (FAS) as a key molecular target of this compound[2][12][13]. FAS is an enzyme that is overexpressed in many cancer types and is crucial for tumor cell survival and proliferation. By inhibiting FAS, this compound disrupts lipid metabolism in cancer cells, leading to a reduction in their growth and viability[2][12]. Its mechanism is comparable to that of Ursolic acid, which also targets FAS[2].

Betulinic Acid

Betulinic acid is known to induce apoptosis (programmed cell death) through the mitochondrial pathway . It can directly affect the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the executive enzymes of apoptosis. This process appears to be independent of the p53 tumor suppressor protein, which is often mutated in cancer cells[3]. Furthermore, Betulinic acid has been shown to inhibit the proliferation of cancer cells by interfering with signaling pathways such as the MAPK and NF-κB pathways , which are critical for cell survival and inflammation[14].

Ursolic Acid

Ursolic acid exhibits a multi-targeted approach to cancer therapy. It has been shown to inhibit cell proliferation and induce apoptosis in colon cancer cells by simultaneously modulating multiple signaling pathways, including the Akt/ERK, COX-2/PGE2, and p300/NF-κB/CREB2 pathways . It also triggers the mitochondrial apoptosis pathway through the release of cytochrome c and the activation of caspases[7]. In breast cancer, Ursolic acid has been found to inhibit proliferation and induce autophagy and apoptosis by suppressing the PI3K/AKT and NF-κB signaling pathways [6].

Oleanolic Acid

Similar to Ursolic acid, Oleanolic acid also modulates a variety of signaling pathways to exert its anticancer effects. It can induce apoptosis in numerous cancer cell lines and has been shown to inhibit the PI3K/Akt/mTOR/NF-κB signaling pathway in a dose-dependent manner. This pathway is a central regulator of cell growth, proliferation, and survival. Oleanolic acid can also cause cell cycle arrest and induce apoptosis via the mitochondrial pathway[15].

Mandatory Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

experimental_workflow_MTT cluster_setup Plate Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan) Incubate (Formazan) Add MTT Reagent->Incubate (Formazan) Solubilize Formazan Solubilize Formazan Incubate (Formazan)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 signaling_pathway_comparison cluster_compounds Pentacyclic Triterpenoids cluster_targets Molecular Targets & Pathways cluster_outcomes Cellular Outcomes MA This compound FAS Fatty Acid Synthase MA->FAS Inhibits BA Betulinic Acid Mito Mitochondrial Pathway BA->Mito Activates MAPK MAPK Pathway BA->MAPK Inhibits NFkB NF-κB Pathway BA->NFkB Inhibits UA Ursolic Acid PI3K_Akt PI3K/Akt/mTOR UA->PI3K_Akt Inhibits UA->NFkB Inhibits OA Oleanolic Acid OA->PI3K_Akt Inhibits OA->NFkB Inhibits Prolif_Inhibit Inhibition of Proliferation FAS->Prolif_Inhibit Apoptosis Apoptosis Mito->Apoptosis PI3K_Akt->Prolif_Inhibit MAPK->Prolif_Inhibit NFkB->Prolif_Inhibit Apoptosis->Prolif_Inhibit Cycle_Arrest Cell Cycle Arrest Cycle_Arrest->Prolif_Inhibit

References

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